BMS-684
Description
The exact mass of the compound 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone is 454.20049070 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-684: A Technical Guide to its Mechanism of Action in T Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-684 is a small molecule inhibitor that targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immunological synapse, facilitating the adhesion, activation, and trafficking of T cells. By disrupting this binding, this compound modulates T cell responses, making it a compound of significant interest for treating T-cell mediated inflammatory diseases. This guide provides an in-depth look at its core mechanism of action, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Allosteric Inhibition of LFA-1
The primary mechanism of action of this compound is the allosteric inhibition of LFA-1. LFA-1, an integrin receptor expressed on the surface of T cells and other leukocytes, must undergo a conformational change from a low-affinity state to a high-affinity state to effectively bind its ligand, ICAM-1, which is expressed on antigen-presenting cells (APCs) and endothelial cells.
This compound binds to a specific allosteric site on the I-domain of the LFA-1 αL subunit. This binding locks the LFA-1 protein in its inactive, low-affinity conformation. By preventing the conformational shift required for high-affinity binding, this compound effectively blocks the LFA-1/ICAM-1 interaction. This disruption has several downstream consequences for T cell function:
-
Inhibition of T Cell Adhesion: Prevents the stable adhesion of T cells to APCs and endothelial cells, a prerequisite for T cell activation and extravasation into tissues.
-
Modulation of the Immunological Synapse: Destabilizes the formation of the immunological synapse, the highly organized interface between a T cell and an APC, which is necessary for sustained T cell receptor (TCR) signaling.
-
Suppression of T Cell Activation and Proliferation: By weakening the adhesive and co-stimulatory signals, this compound leads to reduced T cell activation, proliferation, and effector functions.
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for the compound.
| Assay Type | Cell Type / System | Parameter | Value |
| LFA-1/ICAM-1 Adhesion Assay | Human T-lymphocytes (HUT-78) | IC50 | 3.0 ± 0.5 nM |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | IC50 | 15 ± 4 nM |
| Antigen-Specific T Cell Proliferation | Tetanus Toxoid-stimulated PBMCs | IC50 | 25 ± 7 nM |
| IL-2 Production Assay | Stimulated Human T-cells | IC50 | 20 ± 6 nM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.
T Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block the adhesion of T cells to a substrate coated with ICAM-1.
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Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Human T cells (e.g., HuT-78 cell line or primary T cells) are labeled with a fluorescent dye such as Calcein-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) for 30 minutes at 37°C.
-
Inhibitor Incubation: Labeled T cells are washed and resuspended in assay buffer. The cells are then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Adhesion Step: The pre-incubated T cells are added to the ICAM-1 coated wells. Adhesion is induced by adding a stimulating agent like PMA (Phorbol 12-myristate 13-acetate) or an activating anti-LFA-1 antibody. The plate is incubated for 30-60 minutes at 37°C.
-
Wash and Readout: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Caption: Experimental workflow for a T cell adhesion assay.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive activity of a compound on T cell proliferation and cytokine production in response to allogeneic stimulation.
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Setup: PBMCs from one donor (responder cells) are mixed with irradiated or mitomycin-C-treated PBMCs from the second donor (stimulator cells) in a 96-well plate. The treatment of stimulator cells prevents their proliferation while keeping them capable of activating the responder cells.
-
Compound Treatment: this compound is serially diluted and added to the co-cultures at the time of plating. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Readout: On day 4, [3H]-thymidine is added to each well. The plate is incubated for an additional 18-24 hours. Cells are then harvested onto filter mats, and the incorporation of [3H]-thymidine (a measure of DNA synthesis and cell proliferation) is measured using a scintillation counter.
-
Cytokine Readout (Optional): On day 3 or 4, supernatant can be collected from parallel wells to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
Data Analysis: The counts per minute (CPM) are used to calculate the percentage of inhibition of proliferation compared to the vehicle control. IC50 values are then calculated.
An In-Depth Technical Guide to BMS-684 and the Diacylglycerol Kinase α (DGKα) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective Diacylglycerol Kinase α (DGKα) inhibitor, BMS-684, and its interaction with the DGKα signaling pathway. DGKα is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting DGKα, this compound enhances T-cell effector functions, promoting anti-tumor immunity. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activity, and provides detailed protocols for key experimental assays. Furthermore, it visually elucidates the DGKα signaling cascade and relevant experimental workflows through detailed diagrams.
Introduction to DGKα and Its Role in T-Cell Signaling
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] In T-lymphocytes, the α and ζ isoforms of DGK are predominantly expressed and play a crucial role in regulating T-cell receptor (TCR) signaling.[3] Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG.[1]
DAG is essential for the recruitment and activation of key downstream signaling molecules, including Protein Kinase C theta (PKCθ) and Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1).[4][5] These molecules, in turn, activate signaling cascades such as the Ras-MAPK and NF-κB pathways, leading to T-cell activation, proliferation, and cytokine production.[5][6] DGKα acts as a molecular brake on this process by converting DAG to PA, thereby attenuating DAG-mediated signaling and rendering T-cells anergic or hyporesponsive.[2][7] Overexpression of DGKα in tumor-infiltrating lymphocytes (TILs) is a mechanism of immune evasion by cancer cells. Therefore, inhibition of DGKα presents a promising strategy to enhance anti-tumor immunity.
This compound: A Selective DGKα Inhibitor
This compound is a potent and selective small molecule inhibitor of DGKα.[8] Initially identified through a high-throughput phenotypic screen for compounds that could amplify T-cell proliferation, its target was later confirmed as DGKα.[9]
Mechanism of Action
This compound inhibits the enzymatic activity of DGKα, preventing the phosphorylation of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in enhanced and sustained signaling through the PKCθ and RasGRP1 pathways.[4][10] The restoration of these signaling cascades in the presence of this compound leads to increased T-cell activation, cytokine production (such as IL-2 and IFN-γ), and proliferation.[6][10]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [9]
| Parameter | Value |
| DGKα IC50 (µM) | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an IC50 of 0.0046 µM |
| DGKζ IC50 (µM) | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an IC50 of 0.0021 µM |
| DGKβ IC50 (µM) | >10 |
| DGKγ IC50 (µM) | >10 |
| DGKδ IC50 (µM) | >10 |
| DGKε IC50 (µM) | >10 |
| DGKη IC50 (µM) | >10 |
| DGKι IC50 (µM) | 1.0 |
| DGKκ IC50 (µM) | >10 |
| DGKθ IC50 (µM) | >10 |
Table 2: Cellular Activity of this compound [9]
| Assay | Cell Type | Parameter | Value (µM) |
| T-Cell Proliferation | Primary Human CD4+ T-cells | EC50 | 2-4 |
| IFNγ Production | Human Whole Blood | EC50 | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an EC50 of 0.28 µM |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound [9]
| Property | Value |
| Human Liver Microsomal Stability (% remaining at 60 min) | 85 |
| Mouse Liver Microsomal Stability (% remaining at 60 min) | 75 |
| PAMPA Permeability (nm/sec) pH 5 | 670 |
| PAMPA Permeability (nm/sec) pH 7 | 952 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the DGKα signaling pathway.
DGKα Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the inhibitory activity of this compound on DGKα. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12][13][14][15]
Materials:
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Recombinant human DGKα
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Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)
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ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
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Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 2.5 µL of DGKα enzyme diluted in Assay Buffer.
-
Add 5 µL of a mixture of DAG substrate and ATP in Assay Buffer to initiate the reaction. The final concentrations of DAG and ATP should be optimized based on the Kₘ values for DGKα.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of DGKα activity for each concentration of this compound and determine the IC50 value.
T-Cell Activation Assay (Flow Cytometry)
This protocol measures the effect of this compound on the expression of T-cell activation markers CD25 and CD69.[16][17][18][19]
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
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RPMI-1640 medium supplemented with 10% FBS
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Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
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This compound
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Fluorescently labeled antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
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FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or T-cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of CD25 and CD69.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the secretion of IL-2 and IFN-γ from activated T-cells.[20][21][22][23][24]
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in the T-cell activation assay (Section 3.2, step 1).
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-2 and IFN-γ in each sample.
Intracellular Diacylglycerol (DAG) Measurement
This protocol outlines a method to quantify the effect of this compound on intracellular DAG levels.
Materials:
-
Human T-cells
-
RPMI-1640 medium
-
Anti-CD3 antibody
-
This compound
-
DAG Assay Kit (e.g., from Cayman Chemical or similar)
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Lipid extraction solvents (e.g., chloroform, methanol)
Procedure:
-
Cell Culture and Treatment:
-
Culture T-cells and pre-treat with this compound or vehicle control.
-
Stimulate the cells with anti-CD3 antibody for a short duration (e.g., 5-15 minutes).
-
-
Lipid Extraction:
-
Immediately stop the reaction and harvest the cells.
-
Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer method).
-
-
DAG Quantification:
-
Dry the lipid extract and resuspend in an appropriate buffer.
-
Measure the DAG concentration using a commercial DAG assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
-
Data Analysis: Normalize the DAG levels to the total protein content or cell number and compare the levels between treated and untreated cells.
Visualizing the DGKα Signaling Pathway and Experimental Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate the core concepts discussed in this guide.
DGKα Signaling Pathway in T-Cells
Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the effects of this compound on T-cell function.
Conclusion
This compound is a valuable research tool for investigating the role of DGKα in T-cell biology and its potential as a therapeutic target in oncology. Its high selectivity and potency make it a suitable probe for dissecting the intricacies of the DGKα signaling pathway. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the immunomodulatory effects of DGKα inhibition and to advance the development of novel cancer immunotherapies. Further in vivo studies in relevant cancer models are warranted to fully elucidate the therapeutic potential of this compound and similar DGKα inhibitors.[25][26][27]
References
- 1. pnas.org [pnas.org]
- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]
- 9. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of diacylglycerol kinase alpha restores restimulation-induced cell death and reduces immunopathology in XLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. EliKine™ Human IFN-γ ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 22. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]
- 23. bioworlde.com [bioworlde.com]
- 24. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Accessing key steps of human tumor progression in vivo by using an avian embryo model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BMS-684 in Cancer Immunotherapy: A Technical Guide to a Novel Intracellular Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs) has revolutionized the landscape of cancer treatment. By targeting extracellular checkpoint molecules such as PD-1 and CTLA-4, these therapies have achieved durable clinical responses in a subset of patients across various malignancies. However, a significant number of patients do not respond to or develop resistance to these therapies, highlighting the need for novel therapeutic strategies that can overcome these limitations. One promising approach is the targeting of intracellular checkpoint molecules that regulate T-cell function. This technical guide provides an in-depth overview of BMS-684, a selective inhibitor of the intracellular checkpoint proteins Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ), and its role in cancer immunotherapy.
This compound: A Selective Dual DGKα/ζ Inhibitor
This compound is a small molecule inhibitor identified through phenotypic screens for its ability to enhance T-cell activation.[1] It has been characterized as a potent and selective inhibitor of DGKα and also demonstrates activity against DGKζ.[2] These two isoforms are the predominant DGK enzymes expressed in T-cells and act as critical negative regulators of T-cell receptor (TCR) signaling.[2]
Chemical and Pharmacological Properties
Quantitative data on the in vitro activity and metabolic stability of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| DGKα IC50 | 15 nM | [3][4] |
| Cellular EC50 | 2-4 µM | [2] |
| Selectivity | >100-fold over DGKβ and DGKγ | [3][4] |
| Human Liver Microsomal Stability | Favorable | [2] |
| Mouse Liver Microsomal Stability | Favorable | [2] |
Table 1: In Vitro Potency and Stability of this compound.
Mechanism of Action: Unleashing T-cell Effector Function
The primary mechanism of action of this compound is the inhibition of DGKα and DGKζ, which play a pivotal role in attenuating T-cell activation.
T-Cell Receptor (TCR) Signaling Pathway
Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is crucial for the activation of several downstream signaling pathways, including Ras-ERK and PKC-NF-κB, which are essential for T-cell proliferation, cytokine production, and effector function.
DGKα and DGKζ act as a negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα and DGKζ, this compound sustains the levels of DAG, leading to enhanced and prolonged TCR signaling, which in turn augments T-cell activation and anti-tumor immunity.
Synergy with PD-1 Blockade
Preclinical studies have demonstrated that dual inhibition of DGKα and DGKζ synergizes with anti-PD-1 therapy to elicit robust anti-tumor responses.[1] The proposed mechanism for this synergy involves complementary actions on T-cells. While anti-PD-1 therapy reinvigorates exhausted T-cells in the tumor microenvironment, DGK inhibition by this compound lowers the threshold for T-cell activation. This allows for a more potent response to tumor antigens, especially in the context of low-affinity antigens or low MHC class I expression on tumor cells, which are common mechanisms of resistance to PD-1 blockade.
Preclinical Efficacy
While specific in vivo data for this compound is limited in publicly available literature, studies on the chemical series of dual DGKα/ζ inhibitors, including the optimized analog BMS-502, have demonstrated significant anti-tumor efficacy in syngeneic mouse models, such as the CT26 colorectal cancer model.[1] The optimized compounds have been shown to increase the infiltration of CD8+ T-cells into the tumor and enhance the production of effector cytokines like IFN-γ and IL-2.
| Preclinical Model | Treatment | Key Findings | Reference |
| Syngeneic CT26 Colorectal Cancer | Dual DGKα/ζ Inhibitor + Anti-PD-1 | Significant tumor regression | [1] |
| Human Primary T-cells | Dual DGKα/ζ Inhibitor | Potentiation of T-cell activation and cytokine release | [1][2] |
| Mouse OT-1 Model | BMS-502 (Optimized Analog) | Dose-dependent immune stimulation | [2] |
Table 2: Summary of Preclinical Efficacy of Dual DGKα/ζ Inhibitors.
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical evaluation of DGK inhibitors like this compound.
In Vitro T-Cell Activation and Proliferation Assays
-
T-Cell Isolation: Human or mouse T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using negative selection kits.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.
-
Cytokine Measurement: Supernatants are collected after 24-72 hours and the concentration of cytokines such as IFN-γ and IL-2 is measured by ELISA or multiplex bead array.
-
Proliferation Assay (CFSE): T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 3-5 days, CFSE dilution, which is indicative of cell division, is measured by flow cytometry.
In Vivo Syngeneic Tumor Model Studies
-
Tumor Implantation: 1 x 10^6 CT26 colon carcinoma cells are subcutaneously injected into the flank of BALB/c mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups: vehicle, this compound, anti-PD-1 antibody, or a combination of this compound and anti-PD-1. This compound is typically administered orally.
-
Tumor Growth Monitoring: Tumor volume is measured two to three times weekly with calipers.
-
Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry to determine the composition of tumor-infiltrating lymphocytes.
Conclusion and Future Directions
This compound represents a promising first-in-class dual DGKα/ζ inhibitor with the potential to enhance anti-tumor immunity by targeting an intracellular T-cell checkpoint. Its mechanism of action, which involves the potentiation of TCR signaling, is distinct from and complementary to existing immunotherapies that target extracellular checkpoints. The preclinical data for the chemical class to which this compound belongs, particularly the synergy with anti-PD-1 therapy, provides a strong rationale for the clinical development of dual DGKα/ζ inhibitors.
Future research should focus on further elucidating the precise molecular interactions of this compound and its analogs with their targets, identifying predictive biomarkers for patient selection, and exploring their efficacy in a broader range of tumor types, including those that are refractory to current immunotherapies. The continued investigation of compounds like this compound holds the promise of expanding the arsenal of effective cancer immunotherapies and improving patient outcomes.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Target Validation of BMS-684 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental framework for validating the molecular target of BMS-684, a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), within the context of the Jurkat human T-lymphocyte cell line. This document outlines the rationale, key experimental protocols, expected outcomes, and data interpretation to facilitate the investigation of this compound's mechanism of action in a relevant cellular model of T-cell signaling.
Introduction: The Rationale for this compound Target Validation in Jurkat Cells
This compound has been identified as a highly selective inhibitor of Diacylglycerol Kinase alpha (DGKα) with a reported IC50 of 15 nM in biochemical assays.[1][2] DGKα plays a critical role in regulating T-cell activation by phosphorylating diacylglycerol (DAG), a key second messenger, to phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that are essential for T-cell proliferation and effector functions. By inhibiting DGKα, this compound is expected to increase the intracellular concentration of DAG, thereby enhancing T-cell receptor (TCR) signaling and augmenting the anti-tumor immune response.
Jurkat cells, an immortalized human T-lymphocyte cell line, are a well-established and widely used model system for studying T-cell signaling pathways. They endogenously express the components of the TCR signaling cascade, including DGKα, making them an ideal platform for validating the cellular target and mechanism of action of compounds like this compound.
This guide will detail the necessary steps to:
-
Confirm the presence of the drug target (DGKα) in Jurkat cells.
-
Demonstrate that this compound can engage and inhibit its target in a cellular context.
-
Elucidate the downstream signaling consequences of DGKα inhibition by this compound.
-
Quantify the functional outcomes of this compound treatment on T-cell activation.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols. It is important to note that while the biochemical potency of this compound is well-defined, specific cellular potency and downstream effects in Jurkat cells may vary. The data presented for downstream signaling and functional outcomes are representative examples based on studies of similar DGKα inhibitors in Jurkat cells and should be experimentally determined for this compound.
Table 1: Potency of this compound and a Related Compound
| Compound | Target(s) | Assay Type | IC50 / EC50 | Reference |
| This compound | DGKα | Biochemical | 15 nM | [1][3] |
| This compound | DGKβ, DGKγ | Biochemical | >100-fold selectivity vs DGKα | [1][3] |
| BMS-986408 | DGKα | Biochemical | 0.3 nM | [4] |
| BMS-986408 | DGKζ | Biochemical | 2 nM | [4] |
| BMS-986408 | Cellular DAG to PA conversion | Jurkat cells | Not specified | [4] |
Table 2: Representative Quantitative Effects of DGKα Inhibition on Downstream Signaling in Jurkat Cells (Illustrative)
| Parameter | Treatment Condition | Expected Fold Change (vs. Activated Control) |
| p-PLCγ1 (Phosphorylation) | TCR Activation + DGKα Inhibitor | 1.5 - 2.5 |
| p-ERK1/2 (Phosphorylation) | TCR Activation + DGKα Inhibitor | 2.0 - 4.0 |
| NFAT-Luciferase Activity | TCR Activation + DGKα Inhibitor | 3.0 - 6.0 |
Note: The values in Table 2 are illustrative and based on the known mechanism of action of DGKα inhibitors. Actual values for this compound must be determined experimentally.
Experimental Protocols
Cell Culture
Jurkat E6.1 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2 and maintained at a density between 1x10^5 and 1x10^6 cells/mL.
Western Blotting for DGKα Expression and Signaling Pathway Analysis
Objective: To confirm the expression of DGKα in Jurkat cells and to assess the effect of this compound on the phosphorylation status of downstream signaling proteins.
Materials:
-
Jurkat cells
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin, or anti-CD3/anti-CD28 antibodies
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-DGKα, anti-phospho-PLCγ1, anti-PLCγ1, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed Jurkat cells at a density of 1x10^6 cells/mL and allow them to rest for 2 hours.
-
Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate T-cell activator (e.g., 50 ng/mL PMA and 1 µM Ionomycin, or 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) for 15-30 minutes.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify changes in protein phosphorylation, normalizing to the total protein and β-actin loading control.
In-Cell Diacylglycerol Kinase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on DGK activity in Jurkat cell lysates.
Materials:
-
Jurkat cells
-
This compound
-
Diacylglycerol Kinase Activity Assay Kit (Fluorometric or Radiometric)
-
Cell lysis buffer (provided in the kit or a non-denaturing lysis buffer)
Protocol:
-
Treat Jurkat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Harvest and wash the cells as described for Western blotting.
-
Prepare cell lysates according to the manufacturer's protocol of the chosen DGK activity assay kit. This typically involves a non-denaturing lysis buffer to preserve enzyme activity.
-
Determine the protein concentration of the lysates.
-
Perform the DGK activity assay using equal amounts of protein from each sample. This assay generally involves providing the lysate with a DAG substrate and ATP (often radiolabeled [γ-32P]ATP) and measuring the formation of phosphatidic acid.
-
Quantify the product formation (e.g., by scintillation counting for a radiometric assay or fluorescence for a fluorometric assay).
-
Calculate the percentage of DGK activity inhibition at different this compound concentrations to determine the cellular IC50.
NFAT Reporter Assay for T-Cell Activation
Objective: To functionally assess the impact of this compound on T-cell activation by measuring the activity of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.
Materials:
-
Jurkat-NFAT-Lucia™ cells (or similar NFAT reporter cell line)
-
This compound
-
PMA and Ionomycin, or anti-CD3/anti-CD28 antibodies
-
Luciferase assay reagent
Protocol:
-
Seed Jurkat-NFAT reporter cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Pre-treat the cells with a dose-response of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a suboptimal concentration of T-cell activators (to allow for the observation of enhancement by the inhibitor).
-
Incubate for 6-24 hours at 37°C.
-
Measure the luciferase activity in the cell supernatant or cell lysate according to the reporter gene system's protocol.
-
Plot the luciferase activity against the concentration of this compound to determine the EC50 for T-cell activation enhancement.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-684: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-684 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a crucial role in regulating T-cell signaling. By inhibiting DGKα, this compound has been shown to enhance T-cell activation and anti-tumor immunity, making it a significant compound of interest in the field of immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for professionals in drug development and scientific research.
Discovery of this compound
This compound was identified by Bristol Myers Squibb through a phenotypic screening strategy aimed at discovering compounds that could modulate intracellular checkpoint signaling in T-cells.[1] This approach, which focuses on the observable characteristics (phenotype) of cells upon treatment with a compound, allowed for the identification of molecules acting on novel intracellular checkpoints without a preconceived target bias.[2]
The screening identified a quinolone compound, designated as this compound, with EC50 values in the range of 2–4 μM.[2] This initial hit was deemed a synthetically tractable starting point for a medicinal chemistry program aimed at optimizing its potency and pharmacokinetic properties.[2] Subsequent target identification efforts revealed that this compound selectively inhibits DGKα.[1]
Synthesis of this compound
The chemical name for this compound is 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one. Its synthesis can be approached through a convergent strategy, involving the preparation of two key intermediates: 1-benzhydrylpiperazine and 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one, followed by their coupling.
Synthesis of 1-Benzhydrylpiperazine
A common method for the synthesis of 1-benzhydrylpiperazine involves the reaction of piperazine with benzhydryl chloride.
-
Experimental Protocol:
-
To a solution of excess piperazine in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Slowly add benzhydryl chloride to the mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzhydrylpiperazine.[1]
-
Synthesis of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one
The quinolinone core can be synthesized through a multi-step process starting from simpler aromatic precursors. The synthesis of a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves cyclization, nitration, and chlorination steps. A plausible route for the required intermediate is outlined below.
-
Experimental Protocol:
-
Cyclization: React an appropriately substituted aniline with a suitable diketene or acetoacetate derivative to form the quinolinone ring. This is often achieved under acidic or thermal conditions.
-
Nitration: Treat the formed 1-methylquinolin-2(1H)-one with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.
-
Chlorination: React the 1-methyl-3-nitroquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position, yielding 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one.[3]
-
Final Coupling Step
The final step in the synthesis of this compound is the nucleophilic substitution reaction between the two prepared intermediates.
-
Experimental Protocol:
-
Dissolve 1-benzhydrylpiperazine and 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one in an appropriate solvent, such as DMF or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Preclinical Data
This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and drug-like properties.
Quantitative Data Summary
| Parameter | Value | Reference |
| DGKα IC₅₀ | 15 nM | [4] |
| Selectivity | >100-fold over DGKβ and DGKγ | [4] |
| Cellular EC₅₀ (T-cell proliferation) | 2-4 μM | [2] |
| Permeability (PAMPA) | 670 nm/sec (pH 5), 952 nm/sec (pH 7) | [2] |
| Metabolic Stability | Favorable in human and mouse liver microsomes | [2] |
Experimental Protocols
Diacylglycerol Kinase (DGK) Activity Assay
The inhibitory activity of this compound against DGKα was likely determined using a biochemical assay that measures the phosphorylation of diacylglycerol.
-
Methodology:
-
The assay is typically performed in a microplate format.
-
Recombinant human DGKα enzyme is incubated with a diacylglycerol substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is carried out in a buffer solution at an optimal pH and temperature (e.g., 37°C).
-
This compound at various concentrations is added to the reaction mixture to determine its inhibitory effect.
-
The reaction is stopped after a defined incubation period by adding a quenching solution.
-
The phosphorylated product (phosphatidic acid) is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.
-
The amount of incorporated radiolabel in the product is quantified using a scintillation counter or phosphorimager.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across biological membranes.[5]
-
Methodology:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
The wells of a corresponding 96-well acceptor plate are filled with a buffer solution.
-
A solution of the test compound (this compound) in a donor buffer is added to the wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a specified period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
The permeability coefficient (Pe) is calculated based on the compound concentrations and the incubation time.[5][6]
-
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[7]
-
Methodology:
-
Liver microsomes (from human or other species) are incubated with the test compound (this compound) in a buffer solution at 37°C.
-
The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[7][8]
-
Signaling Pathway and Mechanism of Action
DGKα is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-gamma 1 (PLCγ1) is activated, leading to the generation of two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). DAG activates several downstream signaling pathways, including those mediated by RasGRP and Protein Kinase C theta (PKCθ), which are essential for T-cell activation, proliferation, and cytokine production.
DGKα terminates this signaling by phosphorylating DAG to phosphatidic acid (PA). By inhibiting DGKα, this compound sustains the levels of DAG, thereby amplifying and prolonging the downstream signaling cascades that promote T-cell effector functions.
Caption: DGKα signaling pathway in T-cells and the mechanism of action of this compound.
Conclusion
This compound is a selective DGKα inhibitor discovered through a phenotypic screening approach. Its synthesis is achievable through a convergent route, and it exhibits promising preclinical characteristics, including potent enzyme inhibition, good membrane permeability, and favorable metabolic stability. By targeting a key negative regulator of T-cell signaling, this compound represents a valuable tool for research in immuno-oncology and holds potential for the development of novel cancer immunotherapies. Further optimization of this chemical scaffold has led to the development of more potent dual DGKα/ζ inhibitors, such as BMS-502.[2]
References
- 1. ijpsr.com [ijpsr.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. One moment, please... [iipseries.org]
- 8. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
The Impact of BMS-684 on Diacylglycerol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-684 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme pivotal in the regulation of diacylglycerol (DAG) signaling. By attenuating the conversion of DAG to phosphatidic acid (PA), this compound effectively elevates intracellular DAG levels, thereby modulating a cascade of downstream signaling events. This technical guide provides an in-depth analysis of the effects of this compound on DAG metabolism, compiling available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to Diacylglycerol Metabolism and this compound
Diacylglycerol (DAG) is a critical second messenger molecule involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is primarily produced through the hydrolysis of membrane phospholipids by phospholipase C (PLC). The signaling function of DAG is tightly regulated, in part, by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to yield phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1][2]
There are ten known isoforms of DGK in mammals, with DGKα and DGKζ being prominently expressed in T-lymphocytes. In this context, DGKs act as negative regulators of T-cell receptor (TCR) signaling.[3][4] By dampening DAG levels, DGKα and DGKζ attenuate the activation of downstream effectors such as Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs), which are essential for T-cell activation and effector functions.[3]
This compound has been identified as a potent and selective inhibitor of DGKα, with an IC50 of 15 nM.[5][6][7][8] It also exhibits inhibitory activity against DGKζ.[5] By inhibiting these kinases, this compound is designed to increase the concentration and prolong the action of intracellular DAG, leading to enhanced T-cell activation and a more robust immune response. This mechanism of action positions this compound as a potential therapeutic agent in immuno-oncology.
Quantitative Effects of this compound on Diacylglycerol Kinase Activity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against various DGK isoforms. This data is crucial for understanding its selectivity and potential off-target effects.
| DGK Isoform | This compound IC50 (µM) | Reference |
| DGKα | 0.015 | [5] |
| DGKβ | >10 | [5] |
| DGKγ | >10 | [5] |
| DGKδ | No significant inhibition | [5] |
| DGKε | No significant inhibition | [5] |
| DGKζ | 0.8 | [5] |
| DGKη | No significant inhibition | [5] |
| DGKθ | No significant inhibition | [5] |
| DGKι | 1.5 | [5] |
| DGKκ | >10 | [5] |
Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase Isoforms. This table summarizes the IC50 values of this compound for various DGK isoforms, demonstrating its high selectivity for DGKα and moderate activity against DGKζ and DGKι.
While direct quantitative data on the fold-increase of intracellular DAG levels upon this compound treatment is not yet available in the public domain, studies with other DGK inhibitors provide an expected outcome. For instance, treatment of cell lines with a different DGK inhibitor resulted in a measurable, albeit weak, increase in total DAG levels, confirming the expected mechanism of action.[5] It is anticipated that lipidomics studies on this compound-treated cells would yield similar results, providing a direct link between DGKα inhibition and the accumulation of its substrate.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.
Figure 1: this compound's Point of Intervention in the Diacylglycerol Signaling Pathway.
Figure 2: Workflow for a Diacylglycerol Kinase (DGK) Biochemical Assay.
Figure 3: Workflow for a T-Cell Activation and Proliferation Assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DGK inhibitors like this compound.
Diacylglycerol Kinase (DGK) Biochemical Assay
This protocol is adapted from the supplementary information of Chupak et al., 2023.[5]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DGK isoforms.
Materials:
-
Recombinant human DGKα, β, γ, δ, ε, ζ, η, θ, ι, and κ enzymes.
-
Lipid substrate: 1,2-dioleoyl-sn-glycerol (DAG).
-
[γ-33P]ATP (radiolabeled).
-
This compound, serially diluted in DMSO.
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 1 mM DTT.
-
Quench solution: 1 M HCl.
-
Extraction solvent: Chloroform:Methanol (2:1, v/v).
-
TLC plates (silica gel).
-
TLC developing solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v).
-
Phosphor imaging system.
Procedure:
-
Prepare a reaction mixture containing the respective recombinant DGK enzyme and the lipid substrate in the assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the quench solution.
-
Extract the lipids by adding the extraction solvent, vortexing, and centrifuging to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the product (radiolabeled phosphatidic acid) from the unreacted [γ-33P]ATP.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled phosphatidic acid using a phosphor imaging system.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
T-Cell Activation and Proliferation Assay
This protocol is a generalized procedure based on methods described for assessing T-cell responses.[9][10]
Objective: To evaluate the effect of this compound on T-cell activation and proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Anti-human CD3 and anti-human CD28 antibodies (for T-cell stimulation).
-
This compound, dissolved in DMSO.
-
Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking.
-
Human IL-2 and IFN-γ ELISA kits.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify using magnetic-activated cell sorting (MACS).
-
For proliferation assays, label the cells with CFSE according to the manufacturer's protocol.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Resuspend the cell pellet and analyze by flow cytometry. For proliferation, gate on the T-cell population and measure the dilution of the CFSE signal, which is indicative of cell division.
-
Analyze the data to determine the effect of this compound on cytokine production and T-cell proliferation.
Quantification of Intracellular Diacylglycerol by Lipidomics
This is a generalized protocol for the analysis of cellular DAG levels using mass spectrometry.[7][8]
Objective: To quantify the changes in intracellular DAG species following treatment with a DGK inhibitor.
Materials:
-
Cell culture of interest (e.g., Jurkat T-cells).
-
DGK inhibitor (e.g., this compound).
-
Internal standards (e.g., deuterated DAG species).
-
Extraction solvent: Chloroform:Methanol (2:1, v/v).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Culture cells to the desired density and treat with the DGK inhibitor or vehicle control for a specified time.
-
Harvest the cells and quench metabolic activity by rapid washing with ice-cold saline.
-
Add the internal standards to the cell pellet.
-
Perform lipid extraction using the Bligh-Dyer method with the chloroform:methanol solvent system.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system. Separate the different lipid species using a suitable chromatography column and detect them using the mass spectrometer.
-
Identify and quantify the different DAG species based on their mass-to-charge ratio and fragmentation patterns, and by comparing their peak areas to those of the internal standards.
-
Normalize the data to the cell number or total protein content to determine the relative or absolute changes in DAG levels between treated and untreated samples.
Conclusion
This compound is a highly selective and potent inhibitor of DGKα, with a clear mechanism of action centered on the modulation of diacylglycerol metabolism. By inhibiting the phosphorylation of DAG, this compound leads to an accumulation of this second messenger, which in turn enhances downstream signaling pathways critical for T-cell activation. The provided quantitative data on its inhibitory activity, along with the detailed experimental protocols, offer a solid foundation for further research into the therapeutic potential of this compound. Future studies employing lipidomics to directly quantify the in-cell accumulation of DAG species upon this compound treatment will be invaluable in further elucidating its precise pharmacological effects and solidifying its role as a modulator of the immune response. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of immuno-oncology and targeted drug development.
References
- 1. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of diacylglycerol metabolism impairs the induction of T cell anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
The Structural Basis for BMS-684 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-684 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), isoforms that play a critical role in negatively regulating T-cell signaling. This selectivity is crucial for its therapeutic potential in immuno-oncology. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data and detailed experimental methodologies. The core of its selectivity lies in its unique chemical scaffold, which engages with a distinct accessory subdomain within the catalytic domain of DGKα and DGKζ, a feature not conserved across other DGK isoforms or the broader kinome.
Introduction
Diacylglycerol kinases (DGKs) are a family of ten lipid kinases that phosphorylate diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. Specifically, DGKα and DGKζ are highly expressed in T-cells and function as negative regulators of T-cell receptor signaling by attenuating DAG-mediated pathways. Inhibition of these isoforms can therefore enhance T-cell activation and anti-tumor immunity. This compound emerged from a phenotypic screen aimed at identifying compounds that could block intracellular checkpoint signaling in T-cells[1]. Its high selectivity for DGKα and DGKζ over other DGK isoforms and the wider human kinome makes it a promising therapeutic candidate. Understanding the structural basis of this selectivity is paramount for the rational design of next-generation inhibitors with improved potency and specificity.
Quantitative Inhibition Profile of this compound
This compound demonstrates potent and selective inhibition of DGKα and DGKζ. The following table summarizes its inhibitory activity against various DGK isoforms.
| Target | IC50 (nM) | Selectivity vs. DGKα | Reference |
| DGKα | 15 | - | [2][3] |
| DGKζ | Potent Inhibition | - | [1] |
| DGKβ | >100-fold less potent | >100x | [2][3] |
| DGKγ | >100-fold less potent | >100x | [2][3] |
| Other DGK Isoforms (δ, ε, η, θ, ι, κ) | No significant inhibition | High | [1] |
This compound was also profiled against a broad panel of 327 protein kinases and showed no noteworthy binding, highlighting its exceptional selectivity within the kinome[1].
The Structural Basis of Selectivity
While a co-crystal structure of this compound with DGKα or DGKζ is not publicly available, significant insights can be drawn from the closely related, clinical-stage DGKα/ζ inhibitor from Bristol Myers Squibb, BMS-986408[4][5]. It is highly probable that this compound shares a similar binding mode.
The selectivity of these inhibitors is attributed to their interaction with an accessory subdomain of the catalytic domain, a region that is not highly conserved across other DGK isoforms. This mode of action is distinct from typical kinase inhibitors that target the highly conserved ATP-binding pocket. BMS-986408 acts as a substrate-competitive inhibitor, suggesting its binding site overlaps with that of diacylglycerol[4][5].
The chemical structure of this compound, featuring a quinolone core and a benzhydrylpiperazine moiety, is critical for this selective interaction. The structure-activity relationship (SAR) studies of this compound and its analogs have revealed that modifications to these core components significantly impact potency and selectivity, underscoring their importance in binding to the unique accessory subdomain of DGKα and DGKζ[1].
Binding model of this compound to the DGK catalytic domain.
Experimental Protocols
The identification and characterization of this compound's selectivity involved several key experimental techniques.
Lipid-Probe Chemoproteomics for Target Identification
The initial identification of DGKα and DGKζ as the targets of the chemical series including this compound was achieved through a lipid-probe chemoproteomics strategy[1]. This approach utilizes chemical probes that mimic the natural lipid substrates of enzymes to capture and identify binding proteins from cell lysates.
Methodology:
-
Probe Design and Synthesis: A lipid probe is synthesized with a reactive group (e.g., an alkyne or a photo-affinity label) that allows for covalent attachment to interacting proteins and a reporter tag (e.g., biotin) for enrichment.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., human T-cells).
-
Probe Incubation: Incubate the cell lysate with the lipid probe. In parallel, a competition experiment is performed where the lysate is pre-incubated with an excess of the inhibitor (this compound) before adding the probe.
-
Crosslinking (if using a photo-affinity probe): Expose the lysate-probe mixture to UV light to induce covalent crosslinking.
-
Enrichment of Probe-Bound Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, followed by on-bead digestion with trypsin to release peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Proteins that are significantly less abundant in the this compound-competed sample compared to the probe-only sample are identified as specific targets.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Immunity: A Technical Guide to the Preclinical Activity of BMS-684
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical antitumor activity of BMS-684, a selective inhibitor of Diacylglycerol Kinase alpha (DGKα). This compound has emerged as a promising agent for cancer immunotherapy by targeting an intracellular checkpoint to enhance T-cell-mediated tumor destruction. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical data, and detailed experimental protocols to support further research and development in the field.
Core Mechanism of Action: Targeting DGKα to Unleash T-Cell Function
This compound is a potent and selective inhibitor of DGKα, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2] DGKα is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, phospholipase C-γ1 (PLCγ1) generates two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for activating downstream signaling pathways that lead to T-cell proliferation and effector functions, primarily through the Ras-ERK and PKCθ-NF-κB axes.
DGKα attenuates this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby acting as an intracellular checkpoint that dampens T-cell responses. By selectively inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation, cytokine production, and ultimately, a more robust antitumor immune response. This mechanism of action positions this compound as a novel T-cell-based cancer immunotherapy.
Quantitative Preclinical Data
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| DGKα | 15 | >100-fold vs. DGKβ and DGKγ | [1][2] |
Note: this compound did not show significant inhibition of other DGK isozymes.
Signaling Pathway Visualization
The following diagram illustrates the role of DGKα in the T-cell receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these preclinical findings.
In Vitro DGKα Enzyme Assay
Objective: To determine the in vitro inhibitory activity of this compound against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP, [γ-32P]ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase buffer, DGKα enzyme, and the DAG substrate.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 4M Guanidine HCl).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel in the phosphorylated product (phosphatidic acid) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation in vitro.
Materials:
-
Human or mouse primary T-cells or a T-cell line (e.g., Jurkat)
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
-
ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)
Protocol:
-
Isolate primary T-cells from peripheral blood or spleen, or culture the T-cell line.
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
For flow cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
Analyze the cells using a flow cytometer to determine the percentage of activated T-cells.
-
-
For cytokine measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA kits according to the manufacturer's instructions.
-
In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the in vivo antitumor efficacy of this compound, alone and in combination with anti-PD-1 therapy.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound and the anti-PD-1 antibody according to the desired dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for anti-PD-1).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth data to determine the antitumor efficacy of the treatments, often expressed as tumor growth inhibition (TGI).
Experimental Workflow Visualization
The following diagram outlines the general workflow for preclinical evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for In vivo Dosing and Administration of BMS-684 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-684 is a selective inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with a reported IC50 of 15 nM for DGKα.[1] By inhibiting DGKα and DGKζ, this compound blocks the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, a critical second messenger that activates downstream signaling pathways, including those involved in T-cell activation and proliferation. This mechanism of action positions this compound as a potential immunomodulatory agent for cancer therapy, functioning as an intracellular checkpoint inhibitor to enhance anti-tumor immune responses. Preclinical studies have explored the utility of DGK inhibitors, alone or in combination with other immunotherapies like anti-PD-1, in murine cancer models.
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the in vivo administration of this compound and its analogs in mouse models, designed to guide researchers in their study design and execution.
Signaling Pathway of this compound
This compound targets DGKα and DGKζ, which are key negative regulators of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-gamma 1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG recruits and activates several key signaling proteins, including protein kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn activate the NF-κB and MAPK/ERK signaling pathways, respectively. These pathways are crucial for T-cell activation, cytokine production (e.g., IL-2), and proliferation. DGKα and DGKζ attenuate this signaling by phosphorylating DAG to PA. This compound inhibits this process, thereby sustaining DAG-mediated signaling and enhancing T-cell effector functions.
Quantitative Data Summary
Table 1: In Vitro Potency of DGK Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | DGKα | 15 | [1] |
| BMS-502 | DGKα, DGKζ, DGKι | 4.6, 2.1, 2.6 | [2] |
| BMS-986408 | DGKα, DGKζ | <1, 2 | [3] |
Table 2: In Vivo Administration of BMS-502 in OT-1 Mouse Model
| Parameter | Details | Reference |
| Compound | BMS-502 | [2] |
| Mouse Model | C57BL/6 mice adoptively transferred with OT-1 T cells | [2] |
| Dose | 10 mg/kg (mpk) | [2] |
| Administration Route | Oral gavage | [2] |
| Vehicle | Not specified | |
| Dosing Schedule | Single dose administered simultaneously with SIINFEKL peptide antigen | [2] |
| Readout | Percentage of activated (CD69+) CD8+ T cells in the spleen | [2] |
Table 3: In Vivo Administration of BMS-986408 in MC38 Mouse Model
| Parameter | Details | Reference |
| Compound | BMS-986408 | [3] |
| Mouse Model | MC38 colon cancer model | [3] |
| Dosing | Dose-dependent efficacy observed | [3] |
| Administration Route | Oral | [3] |
| Combination Therapy | Anti-PD-1 antibody | [3] |
| Outcome | Significant increase in complete responses with combination therapy | [3] |
Experimental Protocols
Based on the available information for the analog BMS-502, a detailed protocol for a pilot study with this compound is provided below. Researchers should note that dose optimization studies are recommended.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 µL/g (200 µL), a 1 mg/mL solution is required.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete suspension.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes in a water bath.
-
Visually inspect the formulation for homogeneity. It should be a uniform suspension.
-
Prepare fresh on the day of dosing.
Protocol 2: In vivo Dosing of this compound in a Syngeneic Mouse Model
Objective: To administer this compound to mice bearing syngeneic tumors and assess its immunomodulatory effects.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with established MC38 tumors)
-
This compound formulation (from Protocol 1)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal handling equipment
Experimental Workflow Diagram:
Procedure:
-
Tumor Implantation: Implant tumor cells (e.g., 5 x 10^5 MC38 cells) subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).
-
Dosing:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the this compound formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Administer the treatment according to the planned schedule (e.g., once daily).
-
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and spleens for downstream analysis, such as flow cytometry to profile tumor-infiltrating lymphocytes and splenocytes.
Important Considerations
-
Dose Selection: The provided dose of 10 mg/kg for BMS-502 serves as a starting point. A dose-response study for this compound is highly recommended to determine the optimal dose.
-
Vehicle Selection: The choice of vehicle can significantly impact drug solubility and bioavailability. It is crucial to test the solubility and stability of this compound in the chosen vehicle.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetics: If resources permit, conducting a pharmacokinetic study to determine the half-life, bioavailability, and plasma concentration of this compound in mice will provide valuable data for optimizing the dosing schedule.
References
Application Notes and Protocols for BMS-684 Experimental Design in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Diacylglycerol Kinase alpha (DGKα) inhibitors, using BMS-684 and its more potent analog, BMS-986408, as examples. The protocols focus on the experimental design for syngeneic mouse tumor models, a critical tool in immuno-oncology research.
Introduction
Diacylglycerol Kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). DGKα and DGKζ are the predominant isoforms in T cells and act as negative regulators of T cell receptor (TCR) signaling. By converting DAG to PA, they attenuate downstream signaling pathways crucial for T cell activation, proliferation, and effector function. Inhibition of DGKα and DGKζ, therefore, represents a promising strategy to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][2][3]
This compound is a selective inhibitor of DGKα.[4] Further optimization of this chemical series led to the development of more potent, dual DGKα/ζ inhibitors, such as BMS-502 and the clinical candidate BMS-986408. These compounds have demonstrated robust potentiation of T cell activation and significant anti-tumor efficacy in syngeneic mouse models, especially when combined with anti-PD-1 therapy.[5][6] This document outlines the experimental design and detailed protocols for evaluating such inhibitors in vivo.
Mechanism of Action: DGKα/ζ Inhibition in T Cells
Upon T cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC) or a tumor cell, a signaling cascade is initiated. One of the key second messengers produced is diacylglycerol (DAG). DAG activates several downstream pathways, including Ras-GRP, PKC-θ, and NF-κB, which are essential for T cell activation, cytokine production, and proliferation. DGKα and DGKζ act as a crucial intracellular checkpoint by converting DAG to phosphatidic acid (PA), thereby dampening the T cell response.
By inhibiting DGKα and DGKζ, compounds like this compound and BMS-986408 prevent the conversion of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in sustained and amplified TCR signaling. This enhanced signaling can overcome T cell anergy and exhaustion, leading to a more robust anti-tumor immune response. This mechanism is particularly effective in synergizing with PD-1 blockade, as it targets a distinct and complementary pathway of T cell suppression.[1][2][3]
Experimental Design for Syngeneic Tumor Models
The following sections outline a typical experimental workflow for evaluating a DGKα inhibitor, using this compound or its analogs, in combination with anti-PD-1 therapy in syngeneic mouse tumor models such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma).
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | MedChemExpress | HY-100960 |
| BMS-986408 | In-house synthesis or custom order | N/A |
| InVivoMAb anti-mouse PD-1 | Bio X Cell | BE0146 |
| InVivoMAb Rat IgG2a isotype control | Bio X Cell | BE0089 |
| MC38 cell line | ATCC | CRL-2639 |
| CT26.WT cell line | ATCC | CRL-2638 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| PBS, pH 7.4 | Gibco | 10010023 |
| Matrigel® Matrix | Corning | 354234 |
| C57BL/6 mice (for MC38) | The Jackson Laboratory | 000664 |
| BALB/c mice (for CT26) | The Jackson Laboratory | 000651 |
Experimental Protocols
1. Cell Culture
-
Culture MC38 or CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Use cells at a low passage number for tumor implantation.
2. Tumor Implantation
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 (for MC38) or BALB/c (for CT26) mice.
3. Animal Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 mice per group).
4. Formulation and Administration of Therapeutics
-
This compound/BMS-986408 Formulation (for oral gavage):
-
A suitable formulation for this compound for in vivo use can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare a stock solution of the compound in DMSO.
-
Add PEG300 and Tween-80, and mix thoroughly.
-
Bring the solution to the final volume with saline.
-
The final concentration should be calculated based on the desired dose and a typical administration volume of 100-200 µL per mouse.
-
-
Anti-PD-1 Antibody Formulation:
-
Dilute the anti-PD-1 antibody and isotype control to the desired concentration in sterile PBS.
-
-
Treatment Schedule (Example):
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly)
-
Group 2: BMS-986408 (e.g., 10 mg/kg, oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly)
-
Group 3: Vehicle control (oral gavage, daily) + Anti-PD-1 (e.g., 200 µ g/mouse , intraperitoneal injection, twice weekly)
-
Group 4: BMS-986408 (e.g., 10 mg/kg, oral gavage, daily) + Anti-PD-1 (e.g., 200 µ g/mouse , intraperitoneal injection, twice weekly)
-
Continue treatment for a specified period (e.g., 2-3 weeks) or until endpoints are reached.
-
5. Endpoint Analysis
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the ethical endpoint (e.g., >2000 mm³) or at the end of the study.
-
Collect tumors, spleens, and tumor-draining lymph nodes for further analysis.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Flow Cytometry: Prepare single-cell suspensions from tumors, spleens, and lymph nodes to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells). Stain for activation and exhaustion markers (e.g., Ki67, Granzyme B, PD-1, TIM-3).
-
Immunohistochemistry (IHC): Analyze the infiltration of immune cells into the tumor microenvironment.
Quantitative Data Presentation
The following tables present representative data from preclinical studies with a dual DGKα/ζ inhibitor (BMS-986408) in syngeneic mouse tumor models.[5][6][7]
Table 1: In Vivo Efficacy of BMS-986408 in Combination with Anti-PD-1 in the MC38 Syngeneic Model
| Treatment Group | N | Complete Responders |
| Vehicle + Isotype | 10 | 0/10 |
| BMS-986408 | 10 | 1/10 |
| Anti-PD-1 | 10 | 1/10 |
| BMS-986408 + Anti-PD-1 | 10 | 10/10 |
Table 2: In Vivo Efficacy of BMS-986408 in Combination with Anti-PD-1 in the CT26 Syngeneic Model
| Treatment Group | N | Complete Responders |
| Vehicle + Isotype | 10 | 0/10 |
| BMS-986408 | 10 | 0/10 |
| Anti-PD-1 | 10 | 2/10 |
| BMS-986408 + Anti-PD-1 | 10 | 8/10 |
Table 3: Immune Cell Profiling in MC38 Tumors (Day 7 Post-Treatment)
| Treatment Group | % CD8+ T Cells of Live Cells | % Ki67+ of CD8+ T Cells | % Granzyme B+ of CD8+ T Cells |
| Vehicle + Isotype | ~5% | ~20% | ~15% |
| BMS-986408 + Anti-PD-1 | ~15% | ~60% | ~50% |
(Note: The data in Table 3 is an approximation based on graphical representations in the source material and is for illustrative purposes.)
Conclusion
The inhibition of DGKα and DGKζ presents a compelling strategy to enhance anti-tumor immunity, demonstrating significant synergy with PD-1 blockade in preclinical syngeneic tumor models. The experimental designs and protocols outlined in these application notes provide a robust framework for the evaluation of DGK inhibitors like this compound and its analogs. Careful execution of these studies, with attention to appropriate controls, dosing, and endpoint analyses, will be critical in advancing our understanding of this promising therapeutic approach and its translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the dual DGK-α/ζ inhibitor BMS-986408 | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Detecting DGKα Inhibition by BMS-684 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinase alpha (DGKα) is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a key regulator of intracellular signaling pathways. Dysregulation of DGKα has been implicated in various diseases, including cancer and immune disorders, making it an attractive target for therapeutic intervention. BMS-684 is a potent and selective inhibitor of DGKα with an IC50 of 15 nM, demonstrating over 100-fold selectivity against the related DGKβ and DGKγ isoforms.[1] This application note provides a detailed protocol for utilizing Western blot to detect the inhibition of DGKα and its downstream signaling pathways by this compound in a research setting.
Principle
The inhibition of DGKα by this compound is expected to lead to an accumulation of DAG, which in turn will modulate the activity of downstream signaling proteins. One of the key pathways affected is the Ras/MAPK cascade. Therefore, this protocol describes the detection of total DGKα protein levels as a loading control and the phosphorylation status of Extracellular signal-regulated kinase (ERK) as a marker of DGKα inhibition. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK (t-ERK) upon treatment with this compound would indicate successful inhibition of DGKα activity.
Data Presentation
The following table summarizes the expected quantitative data from a representative Western blot experiment designed to measure the effect of this compound on ERK phosphorylation. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | DGKα (Relative Density) | t-ERK (Relative Density) | p-ERK (Relative Density) | p-ERK/t-ERK Ratio | % Inhibition of ERK Phosphorylation |
| Vehicle Control (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 | 0% |
| This compound (1 µM) | 0.98 ± 0.06 | 0.95 ± 0.07 | 0.45 ± 0.09 | 0.47 | 53% |
| This compound (5 µM) | 1.02 ± 0.04 | 1.03 ± 0.09 | 0.21 ± 0.05 | 0.20 | 80% |
| This compound (10 µM) | 0.99 ± 0.07 | 0.98 ± 0.06 | 0.12 ± 0.04 | 0.12 | 88% |
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat cells (or other suitable cell line with detectable DGKα expression)
-
Inhibitor: this compound (prepared in DMSO)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (4-12% Bis-Tris) and running buffer
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer system
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-DGKα
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK, DGKα, and β-actin as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of DGKα inhibition.
Caption: Simplified DGKα signaling pathway and the point of inhibition by this compound.
References
Co-treatment Protocol for BMS-684 and Anti-PD-1 Therapy: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of intracellular checkpoint inhibition and established immune checkpoint blockade presents a promising frontier in oncology. This document provides detailed application notes and protocols for the preclinical evaluation of a co-treatment strategy involving BMS-684 , a selective inhibitor of Diacylglycerol Kinase α (DGKα), and anti-Programmed Cell Death-1 (anti-PD-1) therapy . This compound targets an intracellular T-cell checkpoint, while anti-PD-1 antibodies block a critical extracellular immune checkpoint.[1][2] The rationale for this combination lies in their complementary mechanisms of action to enhance anti-tumor immunity. DGKα inhibition amplifies T-cell receptor (TCR) signaling, particularly in suboptimal conditions often found in the tumor microenvironment, while anti-PD-1 therapy reinvigorates exhausted T-cells, allowing for a more robust and sustained anti-cancer immune response.[1][3][4] Preclinical studies have demonstrated that dual inhibition of DGKα and its isoform DGKζ, for which this compound shows selectivity, can synergize with anti-PD-1 therapy to elicit potent tumor regression in syngeneic mouse models.[1][3]
Mechanism of Action and Signaling Pathways
Anti-PD-1 therapy works by disrupting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[5] This interaction normally delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and immune evasion by the tumor. By blocking this interaction, anti-PD-1 antibodies "release the brakes" on the anti-tumor T-cell response.
This compound, as a DGKα inhibitor, acts downstream of the T-cell receptor. DGKα is a negative regulator of TCR signaling; it metabolizes diacylglycerol (DAG), a key second messenger that activates signaling pathways leading to T-cell proliferation and effector functions. By inhibiting DGKα, this compound increases the availability of DAG, thereby lowering the threshold for T-cell activation and enhancing T-cell responses even in the presence of weak antigenic stimulation.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. southernresearch.org [southernresearch.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing BMS-684 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of BMS-684 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a key negative regulator of T-cell signaling.[1][2] DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling pathways that are crucial for T-cell activation and proliferation. By inhibiting DGKα, this compound enhances and sustains DAG signaling, leading to increased T-cell activation and effector function. This makes it a promising agent for cancer immunotherapy research, particularly in combination with immune checkpoint inhibitors.[3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for T-cell activation assays is in the low micromolar range. For instance, the half-maximal effective concentration (EC50) for potentiating IL-2 production in human T-cells has been reported to be between 2-4 µM. For direct assessment of DGKα inhibition in cellular assays, lower concentrations may be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down based on the results. |
| Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Low DGKα Expression: The cell line being used may have low endogenous expression of DGKα, making it less sensitive to inhibition. | Verify DGKα expression in your cell line using Western blot or qPCR. Consider using a cell line known to have high DGKα expression (e.g., Jurkat cells) as a positive control. | |
| High Cell Toxicity or Death | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations below the cytotoxic threshold. |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to toxicity.[4] | Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. | |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent or Variable Results | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Quantitative Data Summary
The following table summarizes the known inhibitory and effective concentrations of this compound. Researchers should note that these values can vary between different cell lines and experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DGKα) | 15 nM | Biochemical Assay | [1][2] |
| EC50 (IL-2 Production) | 2-4 µM | Human Primary T-Cells |
Note: IC50 and EC50 values for specific cancer cell lines like Jurkat, MCF-7, A549, and HeLa with this compound are not widely reported in the currently available literature. It is highly recommended to empirically determine these values for your cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Western Blot for Phospho-ERK
This protocol is to assess the effect of this compound on the MAPK/ERK signaling pathway, a downstream target of DGKα.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the indicated time (e.g., 15, 30, 60 minutes). For T-cell activation, cells can be stimulated with anti-CD3/CD28 antibodies in the presence or absence of this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of this compound on T-cell proliferation.
-
Cell Labeling: Isolate peripheral blood mononuclear cells (PBMCs) or a specific T-cell population. Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[8][9][10][11][12]
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Cell Culture and Treatment: Wash the cells and resuspend them in complete RPMI medium. Plate the cells in a 96-well plate and treat with T-cell stimuli (e.g., anti-CD3/CD28 beads or PHA) in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry Staining: Harvest the cells and stain with fluorescently conjugated antibodies against T-cell surface markers such as CD3, CD4, and CD8. A viability dye should also be included to exclude dead cells.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on the live, single-cell population and then on the T-cell subsets (CD4+ and CD8+). Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells and the number of cell divisions.
Visualizations
Caption: DGKα Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell culture.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 12. agilent.com [agilent.com]
Potential off-target effects of BMS-684 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BMS-684 in kinase assays. The information herein is intended to help identify and resolve potential issues related to off-target effects and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα) with a reported IC50 of 15 nM.[1][2][3] It also demonstrates inhibitory activity against Diacylglycerol Kinase zeta (DGKζ).[4][5]
Q2: How selective is this compound?
This compound exhibits high selectivity for DGKα. It is over 100-fold more selective for DGKα than for the related DGK type I family members, DGKβ and DGKγ.[1][3] It has been reported to not inhibit the other seven DGK isozymes.[1][3] Furthermore, in a broad panel of 327 protein kinases, no significant binding was observed at a concentration of 15 μM, indicating a low probability of off-target effects on other protein kinases.[6]
Q3: I am observing an unexpected phenotype or inhibition in my assay. Could this be due to an off-target effect of this compound?
While this compound is highly selective, unexpected results in kinase assays can arise from various factors. It is crucial to systematically troubleshoot the experimental setup before concluding an off-target effect. This guide provides a framework for such troubleshooting. Potential issues could include assay artifacts, compound instability, or context-specific cellular effects not captured in initial screening.
Q4: What is the established signaling pathway for the primary targets of this compound?
This compound's primary targets, DGKα and DGKζ, are key negative regulators of T-cell receptor (TCR) signaling.[4] They function by phosphorylating diacylglycerol (DAG), a critical second messenger, to produce phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that lead to T-cell activation, proliferation, and cytokine release.[4][6]
Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against various kinases. The data underscores its high selectivity for DGKα.
| Kinase Target | IC50 (nM) | Selectivity vs. DGKα | Reference |
| DGKα | 15 | - | [1][2][3] |
| DGKβ | >1500 | >100-fold | [1][3] |
| DGKγ | >1500 | >100-fold | [1][3] |
| Other DGK Isoforms | No significant inhibition | High | [1][3] |
| Broad Kinase Panel (327 kinases) | No noteworthy binding at 15,000 nM | High | [6] |
Troubleshooting Guide for Unexpected Kinase Assay Results
If you are observing unexpected results with this compound, follow this troubleshooting workflow to diagnose the potential cause.
Detailed Troubleshooting Steps
Problem: My non-target kinase appears to be inhibited by this compound.
-
Possible Cause 1: Compound-Related Issues
-
Question: Is the this compound stock solution correctly prepared and stored?
-
Answer: Improper storage or handling can lead to compound degradation or precipitation. Always prepare fresh dilutions from a validated stock. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance of your kinase.[7]
-
-
Question: Could the compound be precipitating in the assay buffer?
-
Answer: Poor solubility can lead to compound aggregation, which may cause non-specific inhibition.[7] Visually inspect the assay plate for any signs of precipitation. Consider measuring the solubility of this compound in your specific assay buffer.
-
-
-
Possible Cause 2: Assay-Specific Artifacts
-
Question: Does this compound interfere with my assay technology?
-
Answer: Some compounds can interfere with the detection method. For example, fluorescent compounds can cause false positives or negatives in fluorescence-based assays.[7] To test for this, run a control experiment with all assay components except the kinase enzyme and observe if this compound alone generates a signal.
-
-
Question: Is my kinase or substrate of sufficient purity and activity?
-
Answer: Impurities in reagents can affect reaction kinetics.[7] Ensure you are using high-quality, validated enzymes and substrates. Contaminating kinases in your enzyme preparation could be the true, sensitive target of the inhibitor.
-
-
-
Possible Cause 3: Off-Target Inhibition
-
Question: How can I confirm if the observed inhibition is a true off-target effect?
-
Answer: Confirmation requires rigorous testing. First, perform a full dose-response curve to determine the IC50. A weak or non-saturating curve may suggest a non-specific mechanism. Second, use an orthogonal assay—a different method for measuring kinase activity (e.g., a binding assay if you are using an activity assay)—to see if the inhibition is reproducible.[7] True off-target effects should be verifiable across multiple assay platforms.
-
-
Experimental Protocols
Generic Biochemical Kinase Assay Protocol (Radiometric Filter Binding)
This protocol provides a general framework for a radiometric kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into the kinase buffer to achieve the desired final concentrations with a constant final DMSO percentage (typically ≤1%).
-
Substrate Solution: Prepare the peptide or protein substrate in the kinase buffer.
-
ATP Mix: Prepare a solution of "cold" (non-radioactive) ATP and [γ-³³P]-ATP in kinase buffer to achieve the desired specific activity and final concentration (often at or below the Km for ATP).
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in buffer) to the wells of a 96-well plate.
-
Add 10 µL of the substrate solution to each well.
-
To initiate the reaction, add 10 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
To start the phosphorylation reaction, add 25 µL of the ATP mix to each well.
-
Incubate for the optimized duration.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioCentury - BMS’s dual lipid kinase inhibitor; plus prime editing in NHPs and more [biocentury.com]
- 6. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Addressing BMS-684 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-684, focusing on addressing its potential instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my aqueous-based assays with this compound. Could this be due to instability?
A1: Inconsistent results with this compound in aqueous solutions are often attributable to its low aqueous solubility, which can lead to precipitation or aggregation, rather than chemical degradation. It is crucial to ensure that the compound remains fully dissolved at the final assay concentration. Any precipitation will lead to a lower effective concentration and thus, variability in your results. We recommend visually inspecting your solutions for any signs of precipitation, both in the stock and final assay medium.
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored for future use. When preparing the stock, ensure the powder is fully dissolved. Gentle warming and vortexing may assist in complete dissolution.
Q3: How should I store my this compound stock solution?
A3: Proper storage is critical to maintaining the integrity of this compound. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q4: What is the recommended procedure for diluting the DMSO stock solution into an aqueous buffer for my experiment?
A4: To minimize precipitation, it is advisable to perform serial dilutions. A common issue is the "crash out" of the compound when a concentrated DMSO stock is directly diluted into an aqueous buffer. A good practice is to first dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, if your experimental system allows. Alternatively, add the DMSO stock to your aqueous buffer while vortexing to ensure rapid dispersion. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.5%) and be consistent across all experimental conditions, including controls.
Q5: Are there any known degradation pathways for this compound in aqueous solutions?
A5: Currently, there is no publicly available data detailing specific degradation pathways (e.g., hydrolysis, oxidation, or photolysis) for this compound in aqueous solutions. As a quinolone derivative, it may be susceptible to pH-dependent hydrolysis and phot-degradation. Therefore, it is recommended to prepare fresh aqueous solutions for each experiment, protect them from light, and use them promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Precipitation of this compound in the assay buffer. | 1. Visually inspect for precipitation under a microscope. 2. Lower the final concentration of this compound. 3. Decrease the final percentage of DMSO in the assay. 4. Consider adding a non-ionic surfactant like Tween-20 (at a low, non-interfering concentration) to the assay buffer to improve solubility. |
| Degradation of this compound in aqueous buffer. | 1. Prepare fresh dilutions from a frozen DMSO stock for each experiment. 2. Minimize the time the compound is in aqueous buffer before the assay is started. 3. Protect the solutions from light by using amber tubes or covering them with foil. | |
| Loss of activity over time during an experiment | Adsorption of the compound to plasticware. | 1. Use low-adhesion microplates and pipette tips. 2. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) might help, if compatible with the assay. |
| Time-dependent precipitation. | 1. Re-evaluate the solubility of this compound in your specific assay buffer and conditions. 2. Run a time-course experiment to assess the stability of the compound's effect. | |
| High background signal or artifacts | DMSO effects on the assay. | 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Run a DMSO-only control to determine its effect on your assay system. High concentrations of DMSO can affect enzyme activity and cell viability. |
Data and Protocols
Summary of this compound Properties
| Property | Value | Source |
| Molecular Weight | 454.52 g/mol | [1] |
| Formula | C27H26N4O3 | [1] |
| Purity | >98% (HPLC) | Probechem Biochemicals |
| IC50 (DGKα) | 15 nM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Storage Recommendations
| Condition | Duration | Source |
| Solid Powder (-20°C) | 12 Months | Probechem Biochemicals |
| Solid Powder (4°C) | 6 Months | Probechem Biochemicals |
| In Solvent (-20°C) | 1 Month | [2] |
| In Solvent (-80°C) | 6 Months | [2] |
Experimental Protocol: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot into single-use vials and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to get a range of concentrations for your experiment (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solutions in Aqueous Buffer:
-
For your final dilution into the aqueous assay buffer, ensure the final DMSO concentration is kept to a minimum (e.g., below 0.5%).
-
Add the small volume of the appropriate DMSO stock to the larger volume of assay buffer while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: DGKα signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Identifying and mitigating assay interference with BMS-684
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with BMS-684, a selective Diacylglycerol Kinase alpha (DGKα) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), with a reported IC50 of 15 nM.[1][2][3] It functions by blocking the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition of DGKα activity leads to an accumulation of DAG, a critical second messenger in various signaling pathways, including T-cell activation. By maintaining high levels of DAG, this compound can enhance T-cell receptor (TCR) signaling and promote an anti-tumor immune response.[4] this compound also exhibits inhibitory activity against DGKζ.[4][5]
Q2: Is this compound considered a Pan-Assay Interference Compound (PAINS)?
No, the profile of this compound suggests that it is not a pan-assay interference compound (PAINS).[4] However, like any small molecule, it has the potential to interfere with specific assay formats under certain conditions.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[2][3] For stock solutions, it is recommended to store at -20°C for up to one month or at -80°C for up to six months.[2] It is important to use freshly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays
Question: I am observing high background fluorescence or quenching of my signal in a fluorescence-based assay when using this compound. What could be the cause and how can I troubleshoot this?
Answer:
This compound is a yellow-colored solid, which indicates it may absorb light in the visible spectrum.[2] This property can lead to interference in fluorescence-based assays through two primary mechanisms: autofluorescence and signal quenching.[6][7]
Troubleshooting Steps:
-
Run a vehicle control: Test the fluorescence of this compound in the assay buffer at the final concentration used in your experiment, without the other assay components. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your fluorophore.
-
Perform a spectral scan: If your plate reader has this capability, perform a spectral scan of this compound to identify its absorbance and emission peaks. This will help you determine if there is an overlap with your assay's fluorophore.
-
Use a far-red shifted fluorophore: Interference from autofluorescence and light scattering is more common at lower wavelengths.[8] Switching to a fluorophore that excites and emits in the far-red region of the spectrum can often mitigate these issues.[8]
-
Implement a pre-read step: Before adding the final assay reagent that generates the fluorescent signal, take a reading of the plate with this compound. This background reading can then be subtracted from the final signal.
Experimental Protocol: Assessing Compound Autofluorescence
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in the experiment.
-
Add the this compound solution to a well of the microplate.
-
Add assay buffer without the compound to a separate well to serve as a blank.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Compare the fluorescence intensity of the this compound-containing well to the blank well. A significantly higher reading in the compound well indicates autofluorescence.
Issue 2: Inconsistent Results in Luciferase-Based Reporter Assays
Question: My luciferase reporter assay is showing either inhibition or unexpected activation when I treat cells with this compound. How can I determine if this is a real biological effect or an artifact?
Answer:
Small molecules can directly inhibit luciferase enzymes, leading to false-positive results in reporter assays.[9][10][11] Conversely, some luciferase inhibitors can stabilize the enzyme, leading to an apparent increase in signal in cell-based assays over time.[10]
Troubleshooting Steps:
-
Perform a cell-free luciferase inhibition assay: Test this compound directly against the purified luciferase enzyme used in your reporter system (e.g., Firefly, Renilla). This will determine if the compound is a direct inhibitor of the reporter enzyme.
-
Use an orthogonal reporter system: If you suspect interference, validate your findings using a reporter system that is not based on luciferase, such as a β-galactosidase or SEAP (secreted alkaline phosphatase) reporter assay.
-
Normalize with a secondary reporter: Using a dual-luciferase system where a secondary reporter (e.g., Renilla luciferase) is constitutively expressed can help normalize for non-specific effects on transcription or translation, as well as some forms of signal interference.[12][13]
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Prepare a reaction buffer containing the luciferase enzyme and its substrate (e.g., D-luciferin for Firefly luciferase).
-
Add this compound at various concentrations to the reaction mix. Include a known luciferase inhibitor as a positive control and a vehicle (DMSO) control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the luminescence. A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Issue 3: Poor Compound Solubility and Potential for Aggregation
Question: I am concerned that this compound may be precipitating or forming aggregates in my assay, leading to non-specific inhibition. How can I identify and mitigate this?
Answer:
While this compound has shown promising membrane permeability, poor solubility of small molecules in aqueous assay buffers can lead to the formation of aggregates.[4] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[14]
Troubleshooting Steps:
-
Visual inspection: After preparing your assay plate, visually inspect the wells for any signs of precipitation, both before and after incubation.
-
Include detergents in the assay buffer: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), can help to prevent the formation of aggregates.
-
Dynamic Light Scattering (DLS): For a more rigorous assessment, DLS can be used to detect the presence of aggregates in a solution of this compound in your assay buffer.
-
Vary enzyme concentration: Non-specific inhibition by aggregates is often sensitive to the enzyme concentration. If the IC50 of this compound increases with increasing enzyme concentration, it may be an indication of aggregation-based inhibition.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| DGKα IC50 | 15 nM | [1][2][3] |
| Cellular EC50 (IL-2 production) | 2-4 µM | [4] |
Table 2: Selectivity Profile of this compound
| DGK Isoform | Inhibition | Reference |
| DGKα | Potent Inhibition | [1][2][3][4] |
| DGKζ | Inhibition | [4][5] |
| DGKβ | Weak Inhibition | [1] |
| DGKγ | Weak Inhibition | [1] |
| DGKδ, ε, η, θ, ι, κ | No Significant Inhibition | [4] |
Key Experimental Protocols
Protocol 1: In Vitro DGKα Enzymatic Assay (Luminescence-Based)
This protocol is adapted from commercially available DGKα kinase assay systems.
-
Prepare Reagents:
-
DGKα Kinase Enzyme System (containing DGKα enzyme, reaction buffer, DTT, and lipid substrate).
-
ADP-Glo™ Kinase Assay reagents (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a master mix containing the DGKα enzyme and its lipid substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based T-Cell Activation Assay (IL-2 Production)
This protocol is based on the principles of T-cell co-stimulation assays.[4]
-
Cell Culture:
-
Culture primary human CD4+ T-cells and a stimulator cell line (e.g., Raji cells).
-
-
Assay Procedure:
-
Plate the Raji cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle (DMSO) to the wells containing Raji cells.
-
Add CD4+ T-cells to the wells.
-
Stimulate T-cell activation by adding an anti-CD3 antibody.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
-
IL-2 Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent increase in IL-2 production for each concentration of this compound relative to the vehicle control.
-
Plot the percent activation versus the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: DGKα signaling pathway in T-cell activation and point of inhibition by this compound.
Caption: General workflow for troubleshooting potential assay interference with this compound.
References
- 1. This compound|CAS 313552-29-3|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioCentury - BMS’s dual lipid kinase inhibitor; plus prime editing in NHPs and more [biocentury.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. A Dual Luciferase Reporter System for B. burgdorferi Measures Transcriptional Activity during Tick-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Protein Aggregation in Biological Products: From Mechanistic Understanding to Practical Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of BMS-684 powder
This technical support center provides guidance on the long-term storage, stability, and handling of BMS-684 powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the appearance of this compound powder?
A3: this compound is a solid that appears as a light yellow to yellow powder.[1]
Q4: My this compound powder has changed color. What should I do?
A4: A change in the color of the powder may indicate degradation or contamination. It is recommended to assess the purity of the powder using an analytical technique such as High-Performance Liquid Chromatography (HPLC). For information on how to perform this analysis, please refer to the "Experimental Protocols" section. Color changes can sometimes be attributed to impurities, so it's crucial to ensure the product meets the required specifications before use.[2][3][4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of Diacylglycerol Kinase alpha (DGKα). DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), both of which are important signaling molecules. By inhibiting DGKα, this compound modulates downstream signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage or handling. | Verify the storage conditions and age of the compound and stock solutions. Assess the purity of the this compound stock solution using the HPLC protocol provided below. |
| Precipitate observed in stock solution | Poor solubility or degradation. | Ensure the appropriate solvent was used and that the concentration is within the solubility limits. Gentle warming and sonication may aid in dissolution. If precipitation persists after proper dissolution, it may indicate degradation. |
| Change in powder color or appearance | Potential degradation or contamination. | Do not use the powder if a significant change in appearance is observed. Assess the purity of a freshly prepared solution from the powder using HPLC to check for degradation products.[2][3][4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity and stability of this compound. This method is adapted from established procedures for the analysis of similar small molecule kinase inhibitors.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or another suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
3. Preparation of this compound Standard Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
4. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see Table 2)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically between 254 nm and 350 nm for similar structures)
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
5. Analysis:
-
Inject the this compound standard solution into the HPLC system.
-
Record the chromatogram. The purity of the compound can be estimated by the relative area of the main peak.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.
1. Preparation of Samples:
-
Prepare stock solutions of this compound in a suitable solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Dissolve the stressed powder for HPLC analysis.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (e.g., 254 nm) in a stability chamber for a specified time. Dissolve the stressed powder for HPLC analysis.
3. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The piperazine and nitroaromatic moieties within the this compound structure are susceptible to degradation under these stress conditions.[1][5][6][7]
Visualizations
Caption: DGKα Signaling Pathway and the inhibitory action of this compound.
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Analyzing the Color of Scarce and Expensive Pharmaceutical Materials via Small Sample Testing | HunterLab [hunterlab.com]
- 4. Utilizing Color Measurement for Quantitative and Qualitative Analysis in Pharmaceuticals | HunterLab [hunterlab.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to BMS-684 and BMS-502 for Dual DGKα/ζ Inhibition in Immuno-Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-684 and BMS-502, two inhibitors of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
The inhibition of DGKα and DGKζ has emerged as a promising strategy in cancer immunotherapy. These kinases act as intracellular immune checkpoints by converting diacylglycerol (DAG) to phosphatidic acid, thereby attenuating T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, the threshold for T-cell activation can be lowered, leading to enhanced anti-tumor immunity. This compound was identified as a selective DGKα inhibitor, and subsequent optimization led to the development of BMS-502, a potent dual DGKα/ζ inhibitor.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities and cellular potencies of this compound and BMS-502.
Table 1: In Vitro Inhibitory Activity (IC50) Against DGK Isoforms
| Compound | DGKα (nM) | DGKζ (nM) | DGKβ | DGKγ | DGKκ | DGKδ, ε, η, θ | DGKι (µM) |
| This compound | 15[3] | >10,000[1] | Weakly Inhibits[4] | Weakly Inhibits[4] | - | No Significant Activity[1] | - |
| BMS-502 | 4.6[5] | 2.1[5] | 1.0 µM[6] | 0.68 µM[6] | 4.6 µM[6] | No Significant Activity[1] | 0.053[1] |
Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Cellular Activity of BMS-502
| Assay | Cell Type | Readout | EC50 (nM) |
| Human Whole Blood Assay | Human Whole Blood | IFNγ Production | 280[6] |
| Mouse Cytotoxic T-cell Assay (mCTC) | Mouse Cytotoxic T-cells | IFNγ Production | 340[5] |
| Human Effector CD8+ T-cell Proliferation | Human Effector CD8+ T-cells | Proliferation | 65[6] |
This compound was found to be significantly less potent in cellular assays, consistent with its selectivity for DGKα. The dual inhibition of DGKα and DGKζ by BMS-502 is believed to be the driver of its enhanced cellular activity.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGKα/ζ signaling pathway in T-cells and a general experimental workflow for evaluating DGK inhibitors.
References
A Comparative Analysis of BMS-684 and Ritanserin: Efficacy and Mechanism of Action
In the landscape of kinase inhibitors, particularly those targeting diacylglycerol kinase alpha (DGKα), BMS-684 and ritanserin have emerged as compounds of significant interest for researchers in oncology and immunology. While both molecules exhibit inhibitory effects on DGKα, a critical negative regulator of T-cell activation and a potential therapeutic target in cancer, their pharmacological profiles, potency, and selectivity diverge significantly. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of DGKα, demonstrating efficacy in preclinical cancer models, particularly in combination with immunotherapy. Ritanserin, originally developed as a serotonin 5-HT2 receptor antagonist, also inhibits DGKα, but with substantially lower potency and selectivity compared to this compound. Furthermore, ritanserin's pronounced serotonergic activity and species-specific effects on T-cell activation introduce complexities not associated with the more targeted profile of this compound.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and ritanserin, collated from multiple independent studies. It is important to note that a direct head-to-head comparison in the same experimental setting has not been published.
| Parameter | This compound | Ritanserin | References |
| Primary Target(s) | Diacylglycerol Kinase α (DGKα) | Serotonin 5-HT2A/2C Receptors, DGKα | [1][2][3] |
| DGKα IC50 | 15 nM | ~15 µM | [1][2][4] |
| 5-HT2A Receptor Ki | Not reported to be active | 0.45 nM | [3] |
| 5-HT2C Receptor Ki | Not reported to be active | 0.71 nM | [3] |
| DGK Isoform Selectivity | >100-fold selective for DGKα over DGKβ and DGKγ; no inhibition of 7 other DGK isoforms.[1][2] | Lacks specificity for DGKα over other type I DGK isoforms (β and γ).[5] | [1][2][5] |
| Human T-Cell Activation | Potentiates T-cell activation.[6] | Stimulates human T-cell activation.[5] | [5][6] |
| Murine T-Cell Activation | Potentiates T-cell activation.[6] | Does not activate murine T-cells.[5] | [5][6] |
Mechanism of Action and Signaling Pathways
This compound and ritanserin, despite both inhibiting DGKα, influence cellular signaling through distinct primary mechanisms.
This compound acts as a selective DGKα inhibitor. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKα, this compound leads to an accumulation of DAG, a critical second messenger that activates several signaling pathways, including those mediated by protein kinase C (PKC) and Ras guanyl-releasing protein (RasGRP). In T-cells, this enhanced DAG signaling lowers the threshold for T-cell receptor (TCR) activation, leading to increased proliferation and effector function.[5]
Ritanserin exhibits a dual mechanism of action. Its high affinity for 5-HT2A and 5-HT2C receptors makes it a potent serotonin antagonist.[3] This activity is responsible for its historical investigation as a treatment for neuropsychiatric disorders.[3] In addition, ritanserin inhibits DGKα, albeit with much lower potency than this compound.[4] Its anti-cancer effects are attributed to the inhibition of DGKα, which can lead to the downregulation of downstream signaling pathways like Jak-Stat and MAPK.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize DGKα inhibitors.
In Vitro DGKα Kinase Assay (Radiolabeled)
This assay directly measures the enzymatic activity of DGKα and its inhibition by test compounds.
Protocol Steps:
-
Preparation of Lipid Vesicles: Prepare lipid vesicles containing the DGKα substrate, diacylglycerol (DAG), and phosphatidylserine (PS) by sonication or extrusion.
-
Reaction Setup: In a microcentrifuge tube, combine the purified DGKα enzyme, lipid vesicles, and kinase reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound (this compound or ritanserin) or a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA to chelate Mg2+, which is essential for kinase activity.
-
Lipid Extraction and Separation: Extract the lipids and spot them on a thin-layer chromatography (TLC) plate. Develop the TLC plate using a suitable solvent system to separate the radiolabeled product (phosphatidic acid) from the unreacted [γ-32P]ATP.
-
Quantification: Visualize and quantify the amount of radiolabeled phosphatidic acid using autoradiography or a phosphorimager.
-
Data Analysis: Calculate the percentage of DGKα inhibition for each compound concentration and determine the IC50 value.
In Vitro T-Cell Proliferation Assay
This assay assesses the ability of the compounds to enhance T-cell proliferation following stimulation.
Protocol Steps:
-
Isolation of T-Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. T-cells can be further purified if required.
-
Cell Labeling: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Cell Plating: Plate the labeled T-cells in a 96-well plate.
-
Stimulation: Add T-cell stimuli, such as anti-CD3 and anti-CD28 antibodies, to activate the T-cells.
-
Compound Treatment: Add various concentrations of this compound, ritanserin, or a vehicle control to the wells.
-
Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence of the proliferation dye using a flow cytometer. Proliferating cells will show a decrease in fluorescence intensity.
-
Data Analysis: Quantify the extent of T-cell proliferation by calculating a proliferation index based on the dye dilution profiles.
Conclusion
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ritanserin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-684 with Other Diacylglycerol Kinase Alpha (DGKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-684, a selective Diacylglycerol Kinase Alpha (DGKα) inhibitor, with other known inhibitors of the same target. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in oncology, immunology, and other relevant fields.
Introduction to DGKα Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGKα, in particular, has emerged as a promising therapeutic target. Its inhibition can lead to the accumulation of DAG, which activates signaling pathways such as the Ras/ERK and protein kinase C (PKC) pathways, crucial for T-cell activation and anti-tumor immunity. Conversely, the reduction of PA, a mitogenic signal, can inhibit cancer cell proliferation and survival by affecting downstream effectors like the mTOR pathway.[1][2]
Comparative Analysis of DGKα Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other commonly studied DGKα inhibitors. It is important to note that the IC50 values presented are compiled from various sources and may have been determined using different assay conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Potency Against DGKα
| Inhibitor | DGKα IC50 | Reference(s) |
| This compound | 15 nM | [3] |
| BMS-502 | 4.6 nM | [4] |
| CU-3 | 600 nM | [1] |
| R59022 | 2.8 µM - 25 µM | [5] |
| R59949 | 300 nM | [1] |
| Ritonavir | N/A | [6][7] |
N/A: Not available from the searched sources. While Ritonavir has been reported to have DGKα inhibitory activity, a specific IC50 value was not found.
Table 2: Selectivity Profile of DGKα Inhibitors
| Inhibitor | DGKβ Inhibition | DGKγ Inhibition | DGKζ Inhibition | Other Isoforms | Reference(s) |
| This compound | >100-fold less potent | >100-fold less potent | Not specified | No inhibition of other 7 DGK isozymes | [3] |
| BMS-502 | Limited inhibition | Limited inhibition | 2.1 nM | Potent against DGKι | [4] |
| CU-3 | >5 µM | >5 µM | >5 µM | Selective for DGKα | [5] |
| R59022 | Not specified | Not specified | Not specified | Inhibits DGKε and DGKθ | [5] |
| R59949 | Not specified | Strong inhibition | Not specified | Moderately inhibits DGKδ, DGKθ, and DGKκ | [5] |
Experimental Protocols
Detailed experimental protocols for determining the IC50 values are often proprietary or not fully disclosed in publications. However, a general methodology for assessing DGKα activity is outlined below.
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized representation of a common method used to determine DGKα inhibitory activity, such as the ADP-Glo™ Kinase Assay.
-
Enzyme and Substrate Preparation : Recombinant human DGKα is diluted in a kinase buffer. The lipid substrate, diacylglycerol (DAG), is prepared in a micellar solution or incorporated into liposomes.
-
Compound Preparation : The test inhibitors (e.g., this compound) are serially diluted in DMSO to generate a concentration range.
-
Reaction Initiation : The DGKα enzyme, DAG substrate, and test inhibitor are combined in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and ADP Detection : An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The amount of light generated is proportional to the ADP produced and thus, the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
General Cellular Assay Protocol (T-cell Activation)
This protocol provides a general framework for assessing the cellular activity of DGKα inhibitors.
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured under standard conditions.
-
Compound Treatment : Cells are pre-incubated with various concentrations of the DGKα inhibitor for a defined period.
-
T-cell Stimulation : T-cells are stimulated with anti-CD3/CD28 antibodies or other appropriate stimuli to induce T-cell receptor (TCR) signaling.
-
Endpoint Measurement : After a suitable incubation time, cell supernatants are collected to measure cytokine production (e.g., IL-2) by ELISA. Alternatively, intracellular signaling events (e.g., phosphorylation of ERK) can be assessed by flow cytometry or western blotting.
-
Data Analysis : The effect of the inhibitor on T-cell activation is quantified by measuring the changes in cytokine levels or phosphorylation signals relative to a vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DGKα signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the On-Target Effects of BMS-684 with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Diacylglycerol Kinase alpha (DGKα) inhibitor, BMS-684, with genetic validation methods using CRISPR-Cas9. By juxtaposing pharmacological inhibition with genetic knockout, we offer a framework for validating the on-target effects of this compound and comparing its performance against alternative DGK inhibitors.
Introduction to this compound and Target Validation
This compound is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T cell receptor signaling.[1][2][3] DGKα functions by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid, thereby attenuating downstream signaling pathways that lead to T cell activation, proliferation, and cytokine production.[4][5] Inhibition of DGKα is a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses.
Validating that the observed cellular effects of a small molecule inhibitor are a direct consequence of its interaction with the intended target is a crucial step in drug development.[6] CRISPR-Cas9 gene editing technology offers a powerful tool for target validation by enabling the specific knockout of the target gene, in this case, DGKA.[3][6] The resulting phenotype from the genetic knockout can then be compared to the phenotype induced by the small molecule inhibitor. A high degree of concordance between the two provides strong evidence for the on-target activity of the compound.
Performance Comparison of DGKα Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known DGK inhibitors. This data is essential for understanding the relative efficacy and selectivity of these compounds.
| Compound | Target(s) | IC50 (DGKα) | Cellular EC50 (IL-2 Production) | Reference(s) |
| This compound | DGKα | 15 nM | 2-4 µM | [1][2][3][7] |
| BMS-502 | DGKα/ζ | - | < 100 nM | [7] |
| Ritanserin | DGKα, 5-HT2A/2c | >5 µM | >20 µM | [7] |
| R59949 | DGK | 4.3 µM | >20 µM | [7] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cellular assay.
On-Target Validation: this compound vs. CRISPR-Cas9 Knockout of DGKα
A direct comparison of this compound's effects with those of DGKα knockout provides the gold standard for on-target validation. While direct head-to-head studies are not publicly available, we can infer the concordance of their effects from existing literature. Studies on CRISPR-mediated knockout of DGKα in T cells have demonstrated enhanced T cell effector functions, including increased cytokine production (e.g., IL-2, IFN-γ) and proliferation upon T cell receptor stimulation.[4][5][8][9] Similarly, treatment of T cells with DGKα/ζ inhibitors has been shown to lower the T cell activation threshold and increase cytokine production.[10]
The following table outlines the expected concordance between the pharmacological inhibition by this compound and the genetic knockout of DGKα.
| Phenotypic Readout | Effect of this compound Treatment (Inference) | Effect of DGKα CRISPR Knockout | Concordance |
| T Cell Activation | Increased | Increased | High |
| IL-2 Production | Increased | Increased | High |
| IFN-γ Production | Increased | Increased | High |
| T Cell Proliferation | Increased | Increased | High |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
CRISPR-Cas9 Mediated Knockout of DGKα in Jurkat T Cells
This protocol describes the generation of DGKα knockout Jurkat T cells using electroporation of Cas9 ribonucleoprotein (RNP) complexes.
Materials:
-
Jurkat T cells (Clone E6-1)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting DGKα
-
Trans-activating crRNA (tracrRNA)
-
Electroporation system (e.g., Neon™ Transfection System)
-
RPMI 1640 medium with 10% FBS
-
PBS
Procedure:
-
sgRNA Design and Preparation: Design and synthesize an sgRNA targeting an early exon of the DGKA gene.
-
RNP Complex Formation:
-
Resuspend the DGKα-targeting sgRNA and tracrRNA to a concentration of 100 µM.
-
Mix equal volumes of the sgRNA and tracrRNA and incubate at 95°C for 5 minutes, then allow to cool to room temperature to form an RNA duplex.
-
Combine the RNA duplex with Cas9 nuclease at a 1:1 molar ratio and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Preparation:
-
Culture Jurkat cells to a density of 0.5-1 x 10^6 cells/mL.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the appropriate electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Mix 1 x 10^6 cells with the pre-formed RNP complex.
-
Electroporate the cell-RNP mixture using optimized parameters for Jurkat cells (e.g., 1600 V, 10 ms, 3 pulses).[11]
-
-
Post-Electroporation Culture and Validation:
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
Culture for 48-72 hours.
-
Validate knockout efficiency by genomic DNA sequencing (e.g., Sanger or next-generation sequencing) and Western blot analysis for DGKα protein expression.
-
T Cell Activation and IL-2 Production Assay (ELISA)
This protocol measures the effect of this compound or DGKα knockout on T cell activation by quantifying IL-2 secretion.
Materials:
-
Wild-type or DGKα knockout Jurkat T cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
96-well culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^5 Jurkat cells (wild-type or DGKα KO) per well in a 96-well plate.
-
Compound Treatment (for pharmacological inhibition):
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells containing wild-type Jurkat cells. Include a vehicle control (e.g., DMSO).
-
-
T Cell Stimulation:
-
Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 ELISA:
-
Data Analysis: Calculate the concentration of IL-2 from the standard curve and compare the results between different treatment groups (this compound vs. vehicle) and cell lines (wild-type vs. DGKα KO).
Cell Viability Assay (MTT)
This protocol assesses the cytotoxicity of this compound on Jurkat T cells.
Materials:
-
Jurkat T cells
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5 x 10^4 Jurkat cells per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Visualizing the Workflow and Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the DGKα signaling pathway, the experimental workflow for on-target validation, and the logical relationship of this validation process.
References
- 1. This compound|CAS 313552-29-3|DC Chemicals [dcchemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Using CRISPR to enhance T cell effector function for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9-Mediated Knockout of DGK Improves Antitumor Activities of Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. stemcell.com [stemcell.com]
- 13. raybiotech.com [raybiotech.com]
Specificity analysis of BMS-684 against other kinase families
An In-depth Analysis of the Kinase Specificity of BMS-684
Introduction
This compound is a potent small molecule inhibitor primarily targeting the alpha and zeta isoforms of Diacylglycerol Kinase (DGK)[1][2][3][4]. As a dual inhibitor of DGKα and DGKζ, it plays a significant role in T-cell signaling, making it a compound of interest for immunotherapy research[4]. Understanding the specificity of such inhibitors is critical in drug development to minimize off-target effects and ensure therapeutic efficacy. This guide provides a detailed comparison of this compound's activity against its primary targets versus other kinase families, supported by available experimental data and protocols.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against various kinases. The data highlights a high degree of selectivity for the Diacylglycerol Kinase family, particularly the α isoform.
| Kinase Family | Kinase Isoform | Activity Type | Value | Selectivity Notes |
| Diacylglycerol Kinase (DGK) | DGKα | IC50 | 15 nM | Primary target. |
| DGKζ | Inhibition | Active | Identified as a dual DGKα/ζ inhibitor. | |
| DGKβ | IC50 | >1.5 µM | >100-fold selectivity for DGKα over DGKβ.[5][6][7][8] | |
| DGKγ | IC50 | >1.5 µM | >100-fold selectivity for DGKα over DGKγ.[5][6][7][8] | |
| DGKδ, ε, η, θ | Inhibition | No significant activity | Highly selective against these isoforms.[1] | |
| DGKι, κ | Inhibition | Limited to no activity | Reports indicate high selectivity, though some optimization analogs show activity.[1] | |
| Other Protein Kinases | 327 Protein Kinases | Binding | No noteworthy binding | Tested at a concentration of 15 µM in a broad kinase panel.[1] |
Furthermore, in a broad safety screening panel, this compound showed no activity at a concentration of 30 µM against 11 ion channels, 3 transporters, 5 other enzymes, 4 nuclear hormone receptors, and 19 G-protein-coupled receptors[1].
Experimental Protocols
The specificity of this compound was determined using a combination of enzymatic assays and broad kinase panel screening.
Diacylglycerol Kinase (DGK) Enzymatic Assays
These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of specific DGK isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual purified DGK isoforms.
-
General Principle: The assay measures the phosphorylation of the substrate diacylglycerol (DAG) by a specific DGK isoform in the presence of ATP. The amount of product formed (phosphatidic acid) or the amount of ATP consumed is quantified.
-
Methodology:
-
Recombinant human DGK isoforms (α, β, γ, etc.) are purified.
-
The kinase reaction is initiated in a buffer containing the DGK enzyme, its lipid substrate DAG presented in micelles, and ATP (often radiolabeled as [γ-³²P]ATP or [γ-³³P]ATP).
-
Serial dilutions of this compound (or vehicle control, e.g., DMSO) are added to the reaction wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled product is separated from the unreacted ATP, typically by thin-layer chromatography (TLC) or a capture-based method.
-
The amount of radioactivity incorporated into the product is measured using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Broad Kinase Panel Screening
To assess the selectivity of this compound against a wide range of other kinase families, a comprehensive binding assay was employed.
-
Objective: To identify potential off-target interactions by screening this compound against a large panel of diverse human protein kinases.
-
General Principle: The methodology described for this compound involved a panel designed to identify "hinge binders," suggesting a competition binding assay format[1]. Assays like KINOMEscan® are standard for this purpose. In these assays, the test compound's ability to displace a known, immobilized ligand from the ATP-binding site of each kinase is measured.
-
Methodology (based on typical competition binding assays):
-
A library of DNA-tagged human kinases (e.g., 327 kinases) is used.
-
Each kinase is incubated with an immobilized, active-site directed ligand.
-
This compound is added at a high concentration (e.g., 15 µM) to the mixture.
-
If this compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
A low qPCR signal indicates strong binding of the compound to the kinase, while a high signal indicates weak or no binding. The results are often reported as percent of control (DMSO) or as dissociation constants (Kd). For this compound, the screen revealed no significant interactions[1].
-
Mandatory Visualization
Caption: Experimental workflow for determining the kinase specificity of this compound.
Caption: Role of DGKα/ζ in TCR signaling and the inhibitory action of this compound.
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of Diacylglycerol Kinase α and ζ. It demonstrates excellent selectivity within the DGK family itself, with over 100-fold preference for DGKα over the β and γ isoforms and minimal to no activity against other DGK isoforms[1][5][6]. Crucially, broader screening against a panel of 327 different protein kinases revealed no significant off-target binding at a high concentration[1]. This high degree of specificity suggests a lower likelihood of off-target effects, making this compound a valuable and precise tool for studying the roles of DGKα and DGKζ in cellular pathways and a promising candidate for therapeutic development.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. BioCentury - BMS’s dual lipid kinase inhibitor; plus prime editing in NHPs and more [biocentury.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
Reproducibility of BMS-684's Effects on T-cell Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of BMS-684, a selective Diacylglycerol Kinase α (DGKα) inhibitor, on T-cell function. We will objectively compare its performance with its more potent successors, the dual DGKα/ζ inhibitors BMS-502 and BMS-986408, and discuss alternative strategies for modulating T-cell activity. This guide is intended to aid researchers in designing and interpreting experiments aimed at enhancing T-cell-mediated immunity.
Introduction to this compound and DGKα Inhibition
This compound is a selective inhibitor of DGKα, an enzyme that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα dampens the signaling cascades that lead to T-cell activation, proliferation, and effector functions. Inhibition of DGKα by compounds like this compound is therefore a promising strategy to enhance T-cell responses against cancer and other diseases.
The discovery of this compound was the result of a phenotypic screen designed to identify compounds that could potentiate T-cell activation.[3] While this compound demonstrated selective DGKα inhibition, further optimization led to the development of dual DGKα and DGKζ inhibitors, such as BMS-502 and the clinical candidate BMS-986408, which have shown enhanced potency in augmenting T-cell function.
Comparative Analysis of DGK Inhibitors on T-cell Function
The following tables summarize the quantitative data on the effects of this compound and its more potent dual DGKα/ζ inhibitor analogs on key aspects of T-cell function. While specific reproducibility data with statistical variability for this compound is limited in the primary literature, the consistent effects observed with its more potent, structurally related successors provide indirect evidence for the on-target and reproducible nature of DGKα inhibition.
Table 1: In Vitro Efficacy of DGK Inhibitors on T-cell Activation
| Compound | Target(s) | Assay | Cell Type | Key Finding | Reproducibility Notes |
| This compound | DGKα (selective) | T-cell activation (phenotypic screen) | Human primary T-cells | Potentiated T-cell activation | Data on experimental variability not explicitly provided in the initial publication. Consistent downstream development of analogs suggests a reproducible mechanism. |
| BMS-502 | DGKα/ζ (dual) | IFN-γ Production | Human whole blood | EC50 = 280 nM | Data presented as EC50 values, implying dose-response curves were generated and reproducible. |
| T-cell Proliferation | Human effector CD8+ T-cells | EC50 = 65 nM | |||
| BMS-986408 | DGKα/ζ (dual) | Cytokine Production | Organotypic tumors from NSCLC patients | Invigorated a robust cytokine response | Preclinical data supported advancement to clinical trials, suggesting a high degree of confidence in its effects. |
| CAR T-cell Efficacy | CD19-targeted CAR T-cells | Markedly improved efficacy by overcoming hypofunctionality | |||
| Ritanserin | DGKα (and other targets) | Apoptosis Induction | AML cell lines | Induced apoptotic cell death (IC50 = 26-51 µM) | Widely studied, with generally reproducible effects on cell viability, though off-target effects are a consideration. |
| Gilead DGKα Inhibitor | DGKα (selective) | IL-2, IFN-γ, Granzyme B Secretion | Murine and human T-cells | Augmented cytokine and granzyme B secretion | Data presented as enhancing T-cell function, suggesting consistent qualitative effects. |
Table 2: In Vivo Antitumor Efficacy of DGK Inhibitors
| Compound | Target(s) | Tumor Model | Key Finding | Reproducibility Notes |
| BMS-502 | DGKα/ζ (dual) | OT-1 mouse model | Dose-dependent increase in effector T-cells | Consistent dose-response relationship observed. |
| BMS-986408 | DGKα/ζ (dual) | Syngeneic mouse tumor models | Elicited robust tumor regression in combination with αPD-1 therapy | Strong preclinical in vivo data supported clinical development. |
| Gilead DGKα Inhibitor | DGKα (selective) | Colorectal and melanoma mouse models | Demonstrated tumor growth inhibition as monotherapy and improved efficacy of α-PD-1 and α-CTLA-4 | Consistent antitumor effects observed across multiple tumor models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
T-cell Receptor Signaling and the Role of DGKα
Caption: DGKα negatively regulates T-cell activation by converting DAG to PA.
Experimental Workflow for Assessing T-cell Activation
Caption: General workflow for in vitro T-cell activation assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols adapted from the literature on DGK inhibitors.
In Vitro T-cell Proliferation Assay (CFSE-based)
-
Cell Isolation: Isolate primary human or murine T-cells from peripheral blood or spleen, respectively, using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).
-
CFSE Labeling: Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in PBS. Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI 1640 medium supplemented with 10% FBS.
-
T-cell Stimulation: Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.
-
Inhibitor Treatment: Add this compound or alternative DGK inhibitors at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE dilution in daughter cells is measured to quantify proliferation.
Cytokine Release Assay (ELISA)
-
Cell Culture Setup: Prepare T-cell cultures as described in the proliferation assay (steps 1-4), typically in a 24- or 48-well plate to obtain sufficient supernatant.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of cytokines of interest (e.g., IFN-γ, IL-2) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in each sample.
Conclusion
This compound is a selective DGKα inhibitor that has been shown to enhance T-cell activation. While direct and extensive reproducibility data for this compound itself is not widely published, the consistent and more potent effects observed with its successors, the dual DGKα/ζ inhibitors BMS-502 and BMS-986408, validate the therapeutic potential of targeting the DGK pathway to augment T-cell function. The progression of BMS-986408 to clinical trials underscores the confidence in the reproducibility and translatability of this mechanism of action.
For researchers investigating the role of DGK in T-cell immunity, it is recommended to include both selective DGKα inhibitors like this compound and dual DGKα/ζ inhibitors in their studies to dissect the relative contributions of each isoform. Adherence to detailed and standardized experimental protocols, such as those outlined in this guide, is paramount for ensuring the reproducibility and comparability of findings across different studies. The continued exploration of DGK inhibitors holds significant promise for the development of novel immunotherapies.
References
Assessing the Synergistic Potential of BMS-684 with Chemotherapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of the Diacylglycerol Kinase alpha (DGKα) inhibitor, BMS-684, in combination with traditional chemotherapy. While direct experimental data on this compound and chemotherapy combinations are limited in publicly available literature, this guide outlines the scientific rationale for potential synergy, proposes experimental designs to test these hypotheses, and presents data from related DGKα inhibitors to inform future research.
Executive Summary
This compound is a potent and selective inhibitor of DGKα, a key negative regulator of T-cell activation.[1][2][3][4] Its primary mechanism of action involves enhancing anti-tumor immunity by promoting T-cell signaling.[5][6] While the synergy of DGKα inhibitors with immunotherapy is an active area of investigation, their potential to enhance the efficacy of conventional chemotherapy is a compelling, yet underexplored, avenue. This guide explores the theoretical underpinnings of this potential synergy and provides a roadmap for its preclinical assessment.
Unveiling the Mechanism: How this compound May Potentiate Chemotherapy
The rationale for combining this compound with chemotherapy stems from the multifaceted role of DGKα in both cancer cells and the tumor microenvironment. Inhibition of DGKα could synergize with chemotherapy through several mechanisms:
-
Direct Sensitization of Tumor Cells: DGKα is implicated in cancer cell survival and proliferation pathways.[7] Its inhibition can induce apoptosis in tumor cells and may reverse resistance to certain cytotoxic agents.[8][9] For instance, pharmacological inhibition of DGKα has been shown to sensitize ovarian cancer cells to the DNA-damaging agent cisplatin.[8] This suggests that this compound could lower the threshold for chemotherapy-induced cell death.
-
Enhancement of Immunogenic Cell Death (ICD): Certain chemotherapeutic agents can induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. By activating T-cells, this compound could amplify the immune response triggered by chemotherapy-induced ICD, leading to a more robust and durable anti-tumor effect.
-
Modulation of the Tumor Microenvironment: DGKα activity can contribute to an immunosuppressive tumor microenvironment. By inhibiting DGKα, this compound can enhance the function of tumor-infiltrating lymphocytes (TILs), potentially transforming a "cold" tumor (lacking immune cells) into a "hot" tumor that is more susceptible to immune-mediated killing, which can be further augmented by the cytotoxic effects of chemotherapy.
Proposed Combinations and Rationale
Based on these mechanisms, several classes of chemotherapeutic agents are prime candidates for combination studies with this compound.
| Chemotherapy Class | Examples | Potential Synergistic Mechanism |
| DNA Damaging Agents | Cisplatin, Doxorubicin | Direct sensitization of tumor cells to DNA damage-induced apoptosis.[8][10] |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Enhanced apoptosis induction in cancer cells.[11][12][13][14][15][16] |
| Anti-mitotic Agents | Paclitaxel, Docetaxel | Increased mitotic catastrophe and apoptosis.[17][18][19][20] |
| Antimetabolites | Gemcitabine | Potential for enhanced cell cycle arrest and apoptosis.[21][22][23][24][25] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with chemotherapy, a series of in vitro and in vivo experiments are recommended.
In Vitro Synergy Assessment
Objective: To determine if this compound enhances the cytotoxic effects of chemotherapy in cancer cell lines.
Methodology:
-
Cell Line Selection: Utilize a panel of cancer cell lines relevant to the chemotherapy agent being tested.
-
Drug Concentration Matrix: Perform cell viability assays (e.g., MTT or CellTiter-Glo) with a matrix of concentrations for both this compound and the chemotherapeutic agent.
-
Calculation of Combination Index (CI): Use the Chou-Talalay method to calculate the CI. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Apoptosis Assays: Conduct Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis in cells treated with single agents and the combination.
-
Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved caspase-3) and cell cycle regulation.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the combination in animal models.
Methodology:
-
Tumor Model Selection: Utilize syngeneic tumor models (to assess the contribution of the immune system) or patient-derived xenograft (PDX) models.
-
Treatment Groups: Include cohorts for vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Efficacy Endpoints: Monitor tumor growth inhibition (TGI) and overall survival.
-
Pharmacodynamic (PD) Analysis: Collect tumor and blood samples to analyze immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry, and to measure cytokine levels.
Visualizing the Path to Synergy
Signaling Pathway of Potential Synergy
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioCentury - BMS’s dual lipid kinase inhibitor; plus prime editing in NHPs and more [biocentury.com]
- 7. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3-mimetics or DNA-damaging agents in combination with RG7388 overcome p53 mutation-induced resistance to MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic cytotoxicity of topoisomerase I inhibitors with alkylating agents and etoposide in human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 17. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Combining gemcitabine and MSC delivering soluble TRAIL to target pancreatic adenocarcinoma and its stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discussion on gemcitabine combined with targeted drugs in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Independent Verification of BMS-684's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Diacylglycerol Kinase alpha (DGKα) inhibitor, BMS-684, with other known inhibitors of the same target. The information presented is intended to facilitate the independent verification of this compound's IC50 value and to offer a broader context for its activity. This document includes quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.
Comparative Analysis of DGKα Inhibitors
This compound is a potent and selective inhibitor of DGKα with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2] To provide a comprehensive understanding of its performance, the following table compares the IC50 values of this compound with other notable DGKα inhibitors. It is important to note that IC50 values can vary between different assay conditions.
| Compound | Target(s) | IC50 (DGKα) | Additional Information |
| This compound | DGKα | 15 nM | Highly selective for DGKα over other DGK isoforms. [1][2] |
| BMS-502 | DGKα, DGKζ | 4.6 nM | Potent dual inhibitor.[3][4] |
| Ritanserin | DGKα, 5-HT2A/2C receptors | ~15 µM | Also a serotonin receptor antagonist.[5][6] |
Signaling Pathway of Diacylglycerol Kinase alpha (DGKα)
DGKα is a critical enzyme in lipid signaling pathways. It catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). This action modulates the intracellular levels of these two important second messengers, thereby influencing a variety of cellular processes, including T-cell activation, proliferation, and apoptosis. Inhibition of DGKα, as with this compound, leads to an accumulation of DAG, which can enhance downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 5. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-684: A Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and disposal procedures for BMS-684. This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
Key Safety and Disposal Information
The safe disposal of this compound is predicated on its known hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not released into the environment.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols for Disposal
The following protocols are designed to provide clear, actionable steps for the proper disposal of this compound in a laboratory setting.
Protocol 1: Disposal of Unused or Expired this compound
-
Collection:
-
Collect unused or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Ensure the container is stored in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Waste Manifesting:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings ("Toxic," "Environmental Hazard").
-
Follow your institution's specific procedures for documenting and manifesting hazardous waste.
-
-
Disposal:
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Protocol 2: Decontamination of Labware and Surfaces
-
Initial Decontamination:
-
For glassware and other reusable labware, rinse with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this solvent rinse as hazardous waste.
-
Scrub decontaminated surfaces and equipment with alcohol.[1]
-
-
Secondary Cleaning:
-
After the initial solvent rinse, wash the labware with a standard laboratory detergent and water.
-
-
Surface Spills:
-
In the event of a spill, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste according to Protocol 1.[1]
-
Decontaminate the spill area by scrubbing with alcohol.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling BMS-684
For researchers, scientists, and drug development professionals, ensuring safe handling of potent small molecule inhibitors like BMS-684 is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, a selective DGKα inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE based on standard laboratory safety protocols for handling potent chemical compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected before use and changed frequently, especially if contaminated. Avoid latex gloves due to potential for allergies and poor chemical resistance. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | For powdered forms or when creating solutions, handling within a certified chemical fume hood is mandatory to prevent inhalation of aerosolized particles. |
Safe Handling and Storage
Proper operational procedures are essential to maintain a safe laboratory environment when working with this compound.
| Procedure | Guideline |
| Receiving & Storage | Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.[1] |
| Weighing | Weighing of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. |
| Solution Preparation | Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.[2] |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled, and leak-proof hazardous waste container. Do not dispose of down the drain. |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
